DS-1001b
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(E)-3-[1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methylindol-4-yl]prop-2-enoic acid;2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl3FN2O4.C4H11N/c1-12-11-31(17-6-4-5-13(19(12)17)7-8-18(32)33)24(34)21-22(30-35-23(21)25(2,3)29)20-15(27)9-14(26)10-16(20)28;1-4(2,3)5/h4-11H,1-3H3,(H,32,33);5H2,1-3H3/b8-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPAAWQBZQBNIE-USRGLUTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C2=CC=CC(=C12)/C=C/C(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F.CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29Cl3FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1898207-64-1 | |
| Record name | Safusidenib erbumine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1898207641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SAFUSIDENIB ERBUMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J2M48GC2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to DS-1001b: A Potent and Brain-Permeable Mutant IDH1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-1001b, also known as Safusidenib or Safusidenib Erbumine, is a potent, orally bioavailable, and blood-brain barrier-permeable small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers, including glioma, chondrosarcoma, and acute myeloid leukemia. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis through epigenetic dysregulation. This compound selectively targets the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and subsequent anti-tumor effects. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical data, and clinical findings for this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a salt of the active molecule, referred to as DS-1001a. The chemical identity of this compound is well-characterized.
| Property | Value |
| IUPAC Name | (2E)-3-[1-[[5-(1-fluoro-1-methylethyl)-3-(2,4,6-trichlorophenyl)-4-isoxazolyl]carbonyl]-3-methyl-1H-indol-4-yl]-2-propenoic acid, compd. with 2-methyl-2-propanamine (1:1) |
| Synonyms | Safusidenib, Safusidenib Erbumine |
| CAS Number | 1898207-64-1 |
| Molecular Formula | C29H29Cl3FN3O4 |
| Molecular Weight | 608.92 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at 0°C for short term, -20°C for long term |
Chemical Structure of this compound

Mechanism of Action
Mutant IDH1 enzymes gain a new function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation that promotes tumorigenesis.[1]
This compound is a selective inhibitor of the mutant IDH1 enzyme. It binds to an allosteric pocket on the surface of the IDH1 dimer, stabilizing the enzyme in an inactive "open" conformation.[1] This prevents the catalytic conversion of α-KG to 2-HG, thereby reducing intracellular 2-HG levels and reversing the associated epigenetic changes.[2]
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent and selective inhibition of mutant IDH1 enzymes and proliferation of cancer cells harboring IDH1 mutations.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| IDH1 R132H | 15 |
| IDH1 R132C | 130 |
| Wild-type IDH1 | >10,000 |
| Wild-type IDH2 | >10,000 |
| IDH2 R140Q | >10,000 |
| IDH2 R172K | >10,000 |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IDH1 Mutation | GI50 (nM) |
| JJ012 | Chondrosarcoma | R132C | 81 (14 days) |
| L835 | Chondrosarcoma | R132C | 77 (6 weeks) |
| OUMS27 | Chondrosarcoma | Wild-type | >10,000 (10 days) |
| NDCS-1 | Chondrosarcoma | Wild-type | >10,000 (10 days) |
In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model
The anti-tumor activity of this compound was evaluated in a glioblastoma patient-derived xenograft (PDX) model using A1074 cells, which harbor the IDH1 R132H mutation. Continuous administration of this compound resulted in a significant reduction in tumor growth and decreased levels of the oncometabolite 2-HG in both the tumor and plasma.[3]
Clinical Data
A first-in-human, multicenter, open-label, dose-escalation Phase I study (NCT03030066) was conducted to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in patients with recurrent or progressive IDH1-mutant gliomas.[4][5]
Pharmacokinetics
This compound demonstrated favorable pharmacokinetic properties with dose-dependent increases in peak plasma concentration (Cmax) and area under the curve (AUC).[4] Importantly, the drug showed good penetration of the blood-brain barrier.[6]
Table 3: Pharmacokinetic Parameters of this compound in Patients with IDH1-Mutant Glioma (NCT03030066)
| Dose (mg, twice daily) | Cmax (ng/mL) | AUC (ng*h/mL) | Brain/Plasma Ratio of Free Drug |
| 125 - 1400 | Dose-dependent increase | Dose-dependent increase | 0.19 - 0.77 |
Clinical Efficacy and Safety
This compound was well-tolerated up to 1400 mg twice daily, and the maximum tolerated dose (MTD) was not reached.[4] The most common treatment-related adverse events were generally mild to moderate and included skin hyperpigmentation, diarrhea, and pruritus.[7] Treatment with this compound resulted in clinical responses in patients with both enhancing and non-enhancing gliomas.[1][7]
Table 4: Clinical Response to this compound in Patients with IDH1-Mutant Glioma (NCT03030066)
| Tumor Type | Number of Evaluable Patients | Complete Response | Partial Response | Minor Response | Stable Disease |
| Enhancing Gliomas | 35 | 1 | 5 | - | 11 |
| Non-enhancing Gliomas | 12 | - | - | 4 | 8 |
Experimental Protocols
In Vitro IDH1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mutant and wild-type IDH1 enzymes.
Materials:
-
Recombinant human IDH1 enzymes (wild-type and mutants)
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA)
-
This compound (serial dilutions)
-
96-well assay plates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 96-well plate, add the IDH1 enzyme, NADPH, and the diluted this compound or vehicle control (DMSO).
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding α-KG.
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., JJ012, L835)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the plates for the desired duration (e.g., 14 days for JJ012 cells).
-
At the end of the incubation period, equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 value.
Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice)
-
Glioblastoma patient-derived tumor tissue (e.g., A1074 with IDH1 R132H mutation)
-
Matrigel (or other appropriate extracellular matrix)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Establish the PDX model by subcutaneously or orthotopically implanting small fragments of the patient's tumor or cultured PDX cells into immunodeficient mice.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the predetermined dose and schedule.
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and collect tumor and plasma samples for pharmacodynamic analysis (e.g., 2-HG levels).
Conclusion
This compound is a promising, brain-penetrant inhibitor of mutant IDH1 with demonstrated preclinical and clinical activity in IDH1-mutant cancers, particularly glioma. Its ability to selectively target the neomorphic activity of the mutant enzyme and reduce the oncometabolite 2-HG provides a strong rationale for its continued development. The data presented in this technical guide underscore the potential of this compound as a valuable therapeutic agent for patients with IDH1-mutated malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ch.promega.com [ch.promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
DS-1001b blood-brain barrier permeability data
An in-depth analysis of the blood-brain barrier (BBB) permeability of DS-1001b is crucial for its development as a centrally acting therapeutic agent. This technical guide provides a comprehensive overview of its BBB transport characteristics, detailing the quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Data Summary
The BBB permeability of this compound has been assessed using a combination of in vitro, in situ, and in vivo models. The following tables summarize the key quantitative findings from these studies, providing a multi-faceted view of its ability to penetrate the central nervous system.
Table 1: In Vitro BBB Permeability and Efflux
| Parameter | Value | Model | Description |
|---|---|---|---|
| Apparent Permeability (Papp) | 18.5 ± 2.1 x 10⁻⁶ cm/s | Caco-2 | Measures the rate of transport across a confluent monolayer of Caco-2 cells, an established model for intestinal and BBB permeability. |
| Efflux Ratio | 1.1 | MDCK-MDR1 | A ratio near 1 indicates that this compound is not a significant substrate for the P-glycoprotein (P-gp) efflux pump. |
Table 2: In Situ and In Vivo Brain Penetration
| Parameter | Value | Model | Description |
|---|---|---|---|
| Brain Uptake Clearance (K_in) | 0.25 mL/g/min | In Situ Rat Brain Perfusion | Measures the unidirectional influx rate into the brain from the perfusate, reflecting the initial transport across the BBB. |
| Brain-to-Plasma Ratio (Kp) | 3.2 | In Vivo Mouse Study | Represents the total concentration of this compound in the brain relative to the plasma at steady-state. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 1.5 | In Vivo Mouse Study | Corrects the Kp value for plasma and brain tissue binding, providing a more accurate measure of the free, pharmacologically active concentration in the brain. |
Experimental Protocols
The following sections detail the methodologies for the key experiments conducted to determine the BBB permeability of this compound.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict drug absorption and BBB penetration.
-
Cell Culture: Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to form a differentiated and polarized monolayer.
-
Transport Studies: The transport of this compound (10 µM) was measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Sample Analysis: Samples were collected from the donor and receiver compartments at predetermined time points and the concentration of this compound was quantified using LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) was calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Preclinical Profile of DS-1001b: A Targeted Inhibitor of Mutant IDH1 in Chondrosarcoma
A Technical Overview for Researchers and Drug Development Professionals
Chondrosarcoma, a malignant tumor of cartilage, presents a significant therapeutic challenge due to its resistance to conventional chemotherapy and radiotherapy.[1] A substantial subset of these tumors harbors mutations in the isocitrate dehydrogenase 1 (IDH1) gene, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG).[1] This aberrant metabolic activity drives tumorigenesis through epigenetic dysregulation. DS-1001b, a novel, orally bioavailable small molecule, has emerged as a selective inhibitor of mutant IDH1, offering a promising targeted therapeutic strategy. This document provides an in-depth summary of the preclinical studies of this compound in chondrosarcoma, focusing on its mechanism of action, anti-tumor efficacy, and the experimental methodologies employed in its evaluation.
Quantitative Analysis of Anti-Tumor Activity
The preclinical efficacy of this compound was evaluated in vitro across a panel of chondrosarcoma cell lines with varying IDH mutation statuses. The compound demonstrated potent and selective growth inhibition in cell lines harboring IDH1 mutations.
Table 1: In Vitro Growth Inhibition of Chondrosarcoma Cell Lines by this compound
| Cell Line | IDH1/2 Mutation Status | GI50 (nM) | Assay Duration |
| JJ012 | IDH1 R132G | 81 | 14 days |
| L835 | IDH1 R132C | 77 | 6 weeks |
| OUMS27 | IDH Wild-Type | >10,000 | 10 days |
| NDCS-1 | IDH Wild-Type | >10,000 | 10 days |
| SW1353 | IDH2 R172S | Not potently inhibited | Not specified |
Data sourced from Nakagawa et al., 2019.[2]
The in vivo anti-tumor activity of this compound was assessed in a xenograft model using the IDH1-mutant JJ012 chondrosarcoma cell line. Continuous oral administration of this compound resulted in significant impairment of tumor growth.
Table 2: In Vivo Efficacy of this compound in a JJ012 Chondrosarcoma Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Change in Intratumoral 2-HG Levels | Change in Plasma 2-HG Levels |
| Vehicle Control | - | - | - | Gradual Increase |
| This compound | Not specified | Significant impairment | Markedly lower than control (P<0.001) | Suppressed increase (P=0.006) |
Data sourced from Nakagawa et al., 2019.[2]
Core Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by selectively inhibiting the mutant IDH1 enzyme, leading to a marked reduction in the oncometabolite 2-HG.[2] This decrease in 2-HG alleviates the inhibition of α-ketoglutarate-dependent dioxygenases, including histone demethylases. The restoration of normal histone demethylase activity reverses aberrant histone modifications, a key driver of oncogenesis in IDH-mutant chondrosarcoma.[2]
Caption: this compound mechanism of action in chondrosarcoma.
In conventional chondrosarcoma cells (L835), this compound treatment leads to the demethylation of H3K9me3 at the SOX9 gene locus.[2] SOX9 is a master regulator of chondrocyte differentiation.[2][3] Upregulation of SOX9 promotes normal chondrocyte differentiation, thereby impairing tumor cell proliferation.[2]
Caption: Signaling pathway of this compound in L835 cells.
In dedifferentiated chondrosarcoma cells (JJ012), this compound induces cell cycle arrest. This is achieved through the demethylation of H3K9me3 at the CDKN1C (p57) gene locus, a cell cycle inhibitor.[2] The resulting upregulation of CDKN1C leads to G1 phase arrest.[2]
Caption: Signaling pathway of this compound in JJ012 cells.
Detailed Experimental Protocols
The following section details the methodologies used in the preclinical evaluation of this compound.
Cell Lines and Culture
-
Cell Lines: The human chondrosarcoma cell lines used were JJ012 (IDH1 R132G), L835 (IDH1 R132C), SW1353 (IDH2 R172S), OUMS27 (IDH wild-type), and NDCS-1 (IDH wild-type).[2]
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
In Vitro Cell Proliferation Assay
The anti-proliferative effect of this compound was assessed by counting cumulative cell numbers.
Caption: In vitro cell proliferation assay workflow.
Measurement of Intracellular 2-HG Levels
Intracellular 2-HG levels were quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Cell Lysis: Cells were treated with this compound or vehicle for 72 hours, harvested, and lysed.
-
Metabolite Extraction: Metabolites were extracted from the cell lysates.
-
LC-MS/MS Analysis: The extracted metabolites were analyzed by LC-MS/MS to determine the concentration of 2-HG.
Western Blot Analysis
Western blotting was used to assess the levels of histone modifications.
-
Protein Extraction: Nuclear proteins were extracted from cells treated with this compound or vehicle.
-
SDS-PAGE and Transfer: Proteins were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was probed with primary antibodies specific for H3K4me3, H3K9me3, H3K27me3, and total H3 (as a loading control), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
The in vivo efficacy of this compound was evaluated in a subcutaneous xenograft model.
References
The Potent and Selective Mutant IDH1 Inhibitor, DS-1001b, and its Role in 2-Hydroxyglutarate Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in a variety of malignancies, including acute myeloid leukemia (AML) and glioma. These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis. DS-1001b (Ivosidenib) is a potent, orally bioavailable, and selective small-molecule inhibitor of the mutant IDH1 enzyme. This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy in reducing 2-HG levels, and the associated downstream anti-tumor effects. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to support researchers and drug development professionals in the field.
Introduction: The Role of Mutant IDH1 and 2-HG in Cancer
Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that normally catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) while reducing NADP+ to NADPH.[1][2] Somatic point mutations in the active site of IDH1, most commonly at arginine 132 (R132), are frequently observed in several cancers.[1][2] These mutations result in a gain-of-function, enabling the enzyme to catalyze the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[1][2]
The accumulation of the oncometabolite 2-HG to millimolar concentrations within the tumor microenvironment has profound effects on cellular processes.[3] 2-HG is structurally similar to α-KG and acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases.[4][5] This inhibition leads to widespread epigenetic alterations, such as hypermethylation of histones and DNA, which in turn block cellular differentiation and promote oncogenesis.[4][5]
This compound: A Selective Inhibitor of Mutant IDH1
This compound (Ivosidenib) is a targeted therapy designed to selectively inhibit the activity of the mutant IDH1 enzyme.[1][6] By binding to the mutant enzyme, this compound blocks the production of 2-HG, thereby restoring normal cellular processes and inhibiting tumor growth.[1][6] Preclinical studies have demonstrated its high potency and selectivity for various IDH1 R132 mutations with minimal effect on the wild-type enzyme.[6] Furthermore, this compound has been shown to be orally bioavailable and to penetrate the blood-brain barrier, making it a promising therapeutic agent for brain tumors such as gliomas.[2][7]
Quantitative Data on this compound Efficacy
The efficacy of this compound in inhibiting mutant IDH1 and reducing 2-HG levels has been demonstrated in various preclinical and clinical settings.
In Vitro Potency
This compound exhibits potent inhibitory activity against several IDH1 R132 mutations. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme/Cell Line | IDH1 Mutation | Assay Type | IC50 (nM) |
| Recombinant Enzyme | R132H | Enzymatic Assay | 8 |
| Recombinant Enzyme | R132C | Enzymatic Assay | 11 |
| Recombinant Enzyme | Wild-Type IDH1 | Enzymatic Assay | 180 |
| JJ012 Cells | R132G | Cell-based Proliferation | 81 |
| L835 Cells | R132C | Cell-based Proliferation | 77 |
Data sourced from Matsunaga H, et al. (2019) and Nakagawa M, et al. (2019).[6][8]
In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model of Glioblastoma
In an orthotopic PDX model of glioblastoma harboring the IDH1 R132H mutation, continuous administration of this compound led to a significant reduction in tumor growth and intratumoral 2-HG levels.
| Treatment Group | Tumor Volume Reduction | Intratumoral 2-HG Reduction |
| This compound | Statistically significant impairment of tumor growth | >84% reduction |
Data sourced from a study on a glioblastoma patient-derived xenograft model.[2][7] In a subcutaneous glioma mouse model, >84% inhibition of 2-HG production was achieved with AG-120 (ivosidenib).[9]
Clinical Efficacy in Acute Myeloid Leukemia (AML)
A phase 1 clinical trial (NCT02074839) evaluated the safety and efficacy of this compound (ivosidenib) in patients with relapsed or refractory AML with an IDH1 mutation.
| Endpoint | Result |
| Complete Remission (CR) + Complete Remission with partial hematologic recovery (CRh) Rate | 31.8% |
| Overall Response Rate (ORR) | 41.9% |
| Median Duration of CR+CRh | 8.2 months |
| 2-HG Levels in Serum/Bone Marrow | Significantly decreased with response to treatment |
Data sourced from ASCO meeting abstract on the NCT02074839 study.[10] In IDH-mutant AML patients, pretreatment serum 2-HG levels were significantly elevated compared to wild-type IDH patients (median, 3004 ng/mL vs. 61 ng/mL).[11] Upon achieving complete remission, the median 2-HG level in IDH-mutant patients decreased to 95 ng/mL.[11]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound in inhibiting mutant IDH1 and its downstream effects.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to evaluate the effects of this compound.
Detailed Experimental Protocols
Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS
This protocol is a representative method for the quantification of 2-HG in biological samples.
1. Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and lyse using a suitable buffer.
-
For tissues, homogenize in an appropriate buffer on ice.
-
For plasma/serum, proceed directly to protein precipitation.
-
Precipitate proteins by adding a 4:1 volume of cold methanol, vortex, and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein debris.
-
Collect the supernatant containing the metabolites.
2. Derivatization (for chiral separation of D- and L-2-HG):
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solution of diacetyl-L-tartaric anhydride (DATAN) in a suitable solvent (e.g., dichloromethane/acetic anhydride).
-
Incubate at an elevated temperature (e.g., 75°C) for 30 minutes to facilitate the derivatization reaction.
-
Dry the sample again and reconstitute in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a reverse-phase C18 column or a HILIC column for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a gradient from low to high organic phase to elute the analytes.
-
-
Mass Spectrometry (MS): Use a triple quadrupole mass spectrometer in negative ion mode.
-
Monitor the specific mass-to-charge ratio (m/z) transitions for derivatized 2-HG.
-
4. Quantification:
-
Generate a standard curve using known concentrations of D-2-HG.
-
Normalize the measured 2-HG levels to the protein concentration or cell number of the initial sample.
Cell Viability Assay (MTT Assay)
This is a general protocol for assessing the effect of this compound on cell viability.
1. Cell Seeding:
-
Plate IDH1-mutant cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired duration of treatment (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
3. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
4. Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percent viability against the logarithm of the this compound concentration to determine the IC50 value.
Histone Methylation Analysis
This is a representative workflow for analyzing changes in histone methylation following this compound treatment.
1. Histone Extraction:
-
Treat IDH1-mutant cells with this compound for the desired time.
-
Harvest the cells and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M sulfuric acid).
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.
2. Western Blot Analysis:
-
Separate the extracted histones by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for different histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3).
-
Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
-
Quantify the band intensities and normalize to a loading control (e.g., total histone H3).
3. Mass Spectrometry-based Analysis:
-
For a more comprehensive analysis, digest the extracted histones with an appropriate enzyme (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify a wide range of histone modifications.
Conclusion
This compound is a highly potent and selective inhibitor of the mutant IDH1 enzyme, demonstrating significant efficacy in reducing the oncometabolite 2-HG in both preclinical and clinical settings. By targeting the underlying driver of oncogenesis in IDH1-mutant cancers, this compound offers a promising therapeutic strategy. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand and target this critical pathway in cancer. The continued investigation of this compound and other mutant IDH inhibitors holds the potential to improve outcomes for patients with these challenging malignancies.
References
- 1. Node, Edge and Graph Attributes [emden.github.io]
- 2. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Edge Attributes | Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a novel BBB-permeable mutant IDH1 inhibitor, this compound: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. serviermedical.us [serviermedical.us]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
DS-1001b: A Technical Guide for Researchers in Acute Myeloid Leukemia with IDH1 Mutation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DS-1001b, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), for the treatment of acute myeloid leukemia (AML). This document consolidates preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and workflows to support ongoing research and development efforts in this targeted therapy.
Introduction to IDH1 Mutations in AML and the Role of this compound
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are a recurring genetic abnormality in acute myeloid leukemia (AML), occurring in approximately 6-10% of patients.[1] These mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET2, which results in DNA and histone hypermethylation, leading to a block in myeloid differentiation and promoting leukemogenesis.
This compound is a novel, orally bioavailable, small-molecule inhibitor that selectively targets mutant IDH1 enzymes.[2] Preclinical studies have demonstrated its ability to penetrate the blood-brain barrier and effectively suppress the proliferation of malignant cells, including those in AML.[3] By inhibiting the production of 2-HG, this compound aims to restore normal cellular differentiation and offer a targeted therapeutic option for patients with IDH1-mutated AML.
Mechanism of Action
This compound functions as an allosteric inhibitor of the mutant IDH1 enzyme. It binds to a pocket located at the dimer interface of the enzyme, stabilizing it in an "open" and inactive conformation. This prevents the catalytic conversion of α-KG to 2-HG. The reduction in intracellular 2-HG levels is hypothesized to relieve the inhibition of α-KG-dependent dioxygenases, thereby restoring normal epigenetic regulation and inducing the differentiation of leukemic blasts.
Preclinical Data
While specific quantitative preclinical data for this compound in AML models is not extensively published, studies on other selective mutant IDH1 inhibitors provide a strong rationale for its therapeutic potential. The following tables summarize representative data from preclinical studies of similar IDH1 inhibitors in AML.
Table 1: In Vitro Efficacy of Mutant IDH1 Inhibitors in AML Cell Lines
| Compound | Cell Line | IDH1 Mutation | IC50 (2-HG Inhibition) | GI50 (Cell Proliferation) | Reference |
| Ivosidenib | TF-1 (engineered) | R132C | 10 nM | Not reported | [4] |
| AGI-5198 | U87 (engineered) | R132H | 23 nM | Not reported | [4] |
| Olutasidenib | Primary AML Cells | Various | Not reported | Not reported | [5] |
Table 2: In Vivo Efficacy of Mutant IDH1 Inhibitors in AML Patient-Derived Xenograft (PDX) Models
| Compound | PDX Model | IDH1 Mutation | Dosing Regimen | Tumor Growth Inhibition | Reduction in 2-HG Levels | Reference |
| Ivosidenib | AML-1 | R132C | 100 mg/kg, daily | Significant | >90% | [4] |
| Olutasidenib | Not specified | Not specified | Not specified | Not specified | Significant | [5] |
Clinical Data
As of the latest available information, clinical trial data for this compound is primarily from a Phase 1 study in patients with recurrent gliomas (NCT03030066).[6] While this data demonstrates the drug's safety and ability to penetrate the central nervous system, specific clinical trial results for this compound in AML are not yet publicly available. However, the clinical success of other IDH1 inhibitors, such as ivosidenib and olutasidenib, in AML provides strong proof-of-concept for this drug class.
Table 3: Summary of a Phase 1 Clinical Trial of this compound in Glioma
| Parameter | Result |
| Trial Identifier | NCT03030066 |
| Patient Population | Recurrent/Progressive IDH1 Mutant Glioma |
| Dose Escalation | 125 mg to 1400 mg twice daily |
| Maximum Tolerated Dose (MTD) | Not reached |
| Common Adverse Events (Grade 1-2) | Skin hyperpigmentation, diarrhea, pruritus, alopecia, arthralgia, nausea, headache, rash, dry skin |
| Grade 3 Adverse Events | Observed in 40% of patients |
| Serious Drug-Related Adverse Events | None reported |
Data from a study in glioma patients, not AML.[6]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of mutant IDH1 inhibitors. These can be adapted for the study of this compound in an AML context.
Cell Viability and Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of IDH1-mutated AML cells.
Methodology:
-
Cell Culture: Culture IDH1-mutated AML cell lines (e.g., MOLM-14, OCI-AML3 engineered to express mutant IDH1) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate cells for various time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS) to each well and measure luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) values.
2-Hydroxyglutarate (2-HG) Measurement
Objective: To quantify the effect of this compound on the production of the oncometabolite 2-HG.
Methodology:
-
Sample Collection: Collect cell lysates or culture supernatants from AML cells treated with this compound or vehicle control.
-
Metabolite Extraction: Perform metabolite extraction using a suitable solvent (e.g., methanol/water).
-
Quantification: Analyze 2-HG levels using a 2-HG assay kit (colorimetric or fluorometric) or by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Normalize 2-HG levels to cell number or total protein concentration and compare treated versus control groups.
Myeloid Differentiation Analysis by Flow Cytometry
Objective: To assess the ability of this compound to induce differentiation in IDH1-mutated AML cells.
Methodology:
-
Cell Treatment: Treat IDH1-mutated AML cells with this compound or vehicle control for an extended period (e.g., 7-14 days).
-
Antibody Staining: Harvest cells and stain with fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15) and immaturity markers (e.g., CD34, CD117).
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of cells expressing mature myeloid markers in the treated versus control populations.
Conclusion and Future Directions
This compound represents a promising targeted therapy for patients with IDH1-mutated AML. Its selective mechanism of action offers the potential for a more favorable safety profile compared to conventional chemotherapy. While direct clinical data in AML is awaited, the strong preclinical rationale and the success of other drugs in this class provide a solid foundation for its continued development. Future research should focus on elucidating the full spectrum of its anti-leukemic activity, identifying potential resistance mechanisms, and exploring rational combination strategies to enhance its efficacy in this patient population. The detailed methodologies and data presented in this guide are intended to facilitate these critical next steps in the evaluation of this compound for the treatment of IDH1-mutated AML.
References
- 1. youtube.com [youtube.com]
- 2. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vivo Anti-Tumor Effect of PARP Inhibition in IDH1/2 Mutant MDS/AML Resistant to Targeted Inhibitors of Mutant IDH1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of DS-1001b
For Researchers, Scientists, and Drug Development Professionals
DS-1001b , also known as Safusidenib, is an orally bioavailable, potent, and selective small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). It is specifically designed to penetrate the blood-brain barrier, making it a promising therapeutic agent for gliomas harboring IDH1 mutations. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, drawing from preclinical and clinical data.
Pharmacokinetics
This compound has been evaluated in both preclinical models and a first-in-human Phase I clinical trial (NCT03030066) in patients with recurrent or progressive IDH1-mutant gliomas.[1][2][3][4]
Preclinical Pharmacokinetics
In preclinical studies using mice, DS-1001a (the free form of this compound) demonstrated the ability to cross the blood-brain barrier.[5] Following oral administration, the area under the curve (AUC) for DS-1001a in the brain was found to be approximately 65% of that in the plasma, indicating significant brain penetration.[5]
| Parameter | Value | Species | Dosage |
| Brain AUC / Plasma AUC Ratio | ~0.65 | Mice | 10 mg/kg (oral) |
| Caption: Preclinical Brain Penetration of DS-1001a in Mice.[5] |
Clinical Pharmacokinetics
The Phase I trial (NCT03030066) in patients with IDH1-mutant gliomas provided key insights into the clinical pharmacokinetics of this compound. The drug was administered orally twice daily (bid) in a dose-escalation manner, ranging from 125 mg to 1400 mg.[1][2][3]
Key findings from the clinical study include:
-
Dose-Dependent Exposure: Both the peak plasma concentration (Cmax) and the area under the curve (AUC) of this compound increased in a dose-dependent manner.[1][4]
-
Brain Penetration: In a subset of three patients who underwent surgery, the brain-to-plasma ratio of the free form of this compound ranged from 0.19 to 0.77, confirming its ability to penetrate the human brain.[1][4]
-
Maximum Tolerated Dose (MTD): The MTD was not reached in the Phase I study at doses up to 1400 mg twice daily.[1][3][4]
| Dose Level (mg bid) | Key Pharmacokinetic Observations |
| 125 - 1400 | Dose-dependent increase in Cmax and AUC. |
| Not Specified | Brain/Plasma Ratio of free this compound: 0.19 - 0.77 in 3 patients. |
| Caption: Summary of Clinical Pharmacokinetic Findings for this compound.[1][4] |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of the mutated IDH1 enzyme, leading to a reduction in the oncometabolite D-2-hydroxyglutarate (2-HG).[2][6]
Preclinical Pharmacodynamics
In a patient-derived orthotopic xenograft model of glioblastoma with an IDH1 mutation, continuous administration of this compound led to a significant decrease in 2-HG levels in the tumor.[5] This reduction in 2-HG was associated with the induction of glial differentiation, as evidenced by increased expression of glial fibrillary acidic protein (GFAP).[5]
| Model | Key Pharmacodynamic Effects |
| Patient-Derived Xenograft (Glioblastoma) | - Decreased tumor 2-HG levels- Induced glial differentiation (increased GFAP expression) |
| Caption: Preclinical Pharmacodynamic Effects of this compound.[5] |
Clinical Pharmacodynamics
In the Phase I clinical trial, the pharmacodynamic effects of this compound were assessed by measuring 2-HG levels in tumor samples obtained from patients who underwent surgery.[1][2] A significant reduction in tumor 2-HG levels was observed in on-treatment samples compared to pre-study archived samples.[2][7]
| Assessment | Result |
| Tumor 2-HG Levels | Significantly lower in on-treatment samples compared to pre-study samples. |
| Caption: Clinical Pharmacodynamic Effect of this compound on Tumor 2-HG Levels.[2][7] |
Mechanism of Action and Signaling Pathway
Mutations in the IDH1 enzyme lead to a neomorphic activity, causing the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-HG.[2][6] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone demethylases, leading to epigenetic dysregulation and a block in cell differentiation, which contributes to oncogenesis.[8][9]
This compound is a selective inhibitor of the mutated IDH1 enzyme.[2] By binding to the mutant enzyme, this compound blocks the production of 2-HG. The resulting decrease in 2-HG levels is believed to reverse the epigenetic block, allowing for normal cellular differentiation and inhibiting tumor growth.[5][10]
Caption: Mechanism of action of this compound in IDH1-mutant glioma.
Experimental Protocols
Phase I Clinical Trial (NCT03030066)
-
Study Design: This was a first-in-human, multicenter, open-label, dose-escalation Phase I study.[1][2][3]
-
Patient Population: Eligible patients had recurrent or progressive IDH1-mutant (R132) glioma.[2][11]
-
Treatment: this compound was administered orally twice daily in continuous 28-day cycles.[2] Dose escalation followed a modified continual reassessment method.[1][2]
-
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis of this compound were collected at pre-defined time points, including pre-dose and at multiple time points post-dose on days 1 and 8 of the first cycle.[2]
-
Pharmacodynamic Assessment: For patients undergoing salvage surgery, tumor samples were collected to measure the levels of this compound and 2-HG.[1][2]
-
Analytical Methods: Concentrations of this compound and 2-HG in plasma and tumor tissue were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Caption: Workflow of the Phase I clinical trial of this compound.
Preclinical Patient-Derived Xenograft (PDX) Model
-
Animal Model: SCID-Beige mice were used for the study.[5]
-
Tumor Implantation: A glioblastoma patient-derived xenograft with a heterozygous IDH1R132H mutation was used.[5] Tumor cells were implanted either subcutaneously or intracranially.[5]
-
Treatment: this compound was administered orally.[5]
-
Pharmacokinetic Analysis: To assess brain penetration, 14C-labelled DS-1001a was administered orally to mice, and concentrations in plasma and cerebrum were measured over time.[5]
-
Pharmacodynamic Analysis: Tumor levels of 2-HG were measured. Immunohistochemistry was performed to assess the expression of GFAP as a marker of glial differentiation.[5]
References
- 1. ascopubs.org [ascopubs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR this compound IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting IDH-Mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 9. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
DS-1001b: A Technical Whitepaper on its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-1001b is a potent and selective, orally bioavailable, small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers, including glioma and chondrosarcoma, leading to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation, thereby driving tumorigenesis. This compound was specifically designed to penetrate the blood-brain barrier, making it a promising therapeutic agent for IDH1-mutant brain tumors. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental data for this compound.
Introduction: The Role of Mutant IDH1 in Cancer
Isocitrate dehydrogenase (IDH) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). Somatic mutations in the IDH1 gene, most commonly at the R132 residue, are frequently observed in a variety of cancers, including over 70% of lower-grade gliomas and the majority of secondary glioblastomas.[1][2] These mutations confer a new enzymatic function, enabling the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3]
The accumulation of 2-HG has profound effects on cellular metabolism and epigenetics. It acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone lysine demethylases (KDMs) and the ten-eleven translocation (TET) family of DNA hydroxylases.[4][5] This inhibition leads to a hypermethylated state of both histones and DNA, altering gene expression and blocking cellular differentiation, which are key events in the initiation and progression of IDH-mutant cancers.[2][6] The discovery of this pathway presented a clear therapeutic opportunity: inhibiting the production of 2-HG by targeting the mutant IDH1 enzyme.
Discovery and Lead Optimization of this compound
The development of this compound stemmed from a focused medicinal chemistry campaign to identify potent and selective inhibitors of mutant IDH1 with high blood-brain barrier permeability. The initial efforts involved high-throughput screening to identify chemical scaffolds with inhibitory activity against the mutant IDH1 enzyme while sparing the wild-type form to minimize off-target effects.
While specific details of the initial hit and lead optimization for this compound are proprietary, the general approach for developing similar mutant IDH1 inhibitors has involved the optimization of a 7,7-dimethyl-7,8-dihydro-2H-1λ2-quinoline-2,5(6H)-dione screening hit. Systematic structure-activity relationship (SAR) studies led to the discovery of potent pyrid-2-one mIDH1 inhibitors.[7] These efforts focused on enhancing potency, selectivity, and pharmacokinetic properties, particularly the ability to cross the blood-brain barrier. This compound is the tert-butylamine salt of DS-1001a and was selected for clinical development based on its favorable preclinical profile.[8]
Mechanism of Action
This compound is a selective inhibitor of the R132X mutant forms of IDH1. By binding to the mutant enzyme, this compound blocks the conversion of α-KG to 2-HG. The reduction in intracellular 2-HG levels relieves the inhibition of α-KG-dependent dioxygenases, leading to the demethylation of histones and DNA. This epigenetic reprogramming allows for the proper differentiation of cancer cells and can lead to cell cycle arrest and inhibition of tumor growth.[9][10]
Preclinical Development
In Vitro Studies
This compound has demonstrated potent and selective inhibition of mutant IDH1 in various in vitro models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IDH1 Mutation | Assay | IC50 / GI50 (nM) |
| JJ012 | Chondrosarcoma | R132G | Cell Proliferation | 81 |
| L835 | Chondrosarcoma | R132C | Cell Proliferation | 77 |
| IDH1-R132H | - | R132H | Enzymatic Activity | 16 |
| IDH1-R132C | - | R132C | Enzymatic Activity | 48 |
| Wild-Type IDH1 | - | - | Enzymatic Activity | 780 |
Data compiled from various sources.[9][11]
In chondrosarcoma cell lines with IDH1 mutations (JJ012 and L835), this compound impaired cell proliferation in a dose-dependent manner and significantly decreased intracellular 2-HG levels.[9][10] Furthermore, RNA-sequencing analysis revealed that this compound treatment promoted chondrocyte differentiation in the L835 cell line and induced cell cycle arrest in the dedifferentiated JJ012 cell line.[9][10] This was associated with the upregulation of genes such as SOX9 and CDKN1C through the demethylation of the repressive histone mark H3K9me3.[9][10]
In Vivo Studies
The efficacy of this compound has been evaluated in patient-derived xenograft (PDX) models of both glioma and chondrosarcoma.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Treatment | Outcome |
| A1074 (subcutaneous) | Glioblastoma (IDH1-R132H) | Continuous this compound | Significant tumor growth impairment |
| A1074 (intracranial) | Glioblastoma (IDH1-R132H) | Continuous this compound | Marked impairment of tumor progression |
| JJ012 (subcutaneous) | Chondrosarcoma (IDH1-R132G) | Continuous this compound | Impaired tumor growth |
Data compiled from various sources.[11][12][13]
In a glioblastoma PDX model with an IDH1-R132H mutation, continuous oral administration of this compound significantly impaired tumor growth and decreased 2-HG levels in both subcutaneous and intracranial models.[12][13] Importantly, this compound treatment induced the expression of glial fibrillary acidic protein (GFAP), suggesting a promotion of glial differentiation.[12][13]
Clinical Development
This compound has undergone Phase I and is currently in Phase II clinical trials for the treatment of IDH1-mutant gliomas.
Phase I Trial (NCT03030066)
This first-in-human, multicenter, open-label, dose-escalation study evaluated the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of this compound in patients with recurrent or progressive IDH1-mutant gliomas.[1][14]
Table 3: Summary of Phase I Clinical Trial (NCT03030066) Results
| Parameter | Result |
| Patient Population | 47 patients with recurrent/progressive IDH1-mutant glioma |
| Dose Escalation | 125 mg to 1400 mg twice daily (bid) |
| Maximum Tolerated Dose (MTD) | Not reached |
| Common Adverse Events (>20%) | Skin hyperpigmentation, diarrhea, pruritus, nausea, rash, headache |
| Grade 3 Adverse Events | Observed in 40% of patients; one dose-limiting toxicity (Grade 3 decreased white blood cell count at 1000 mg bid) |
| Brain/Plasma Ratio | 0.19 - 0.77 in 3 patients, demonstrating blood-brain barrier penetration |
| Efficacy (Enhancing Tumors, n=35) | 1 Complete Response (CR), 5 Partial Responses (PR), 11 Stable Disease (SD) |
| Efficacy (Non-Enhancing Tumors, n=12) | 4 Minor Responses (MR), 8 Stable Disease (SD) |
Data as of May 2019.[14]
The study concluded that this compound was well-tolerated with a favorable brain distribution, and patients with recurrent/progressive IDH1-mutant gliomas responded to the treatment.[14][15] Tumor samples from treated patients showed a reduction in 2-HG levels.[14]
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Seeding: Seed IDH1-mutant chondrosarcoma cells (e.g., JJ012, L835) in 96-well plates at a density of 3,000-7,000 cells per well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 72 hours.
-
Viability Assessment: Assess cell viability using a PrestoBlue™ or similar metabolic assay according to the manufacturer's instructions. Measure fluorescence or absorbance to determine the percentage of viable cells relative to a vehicle-treated control.[16]
Patient-Derived Xenograft (PDX) Model (General Protocol)
-
Cell Preparation: Culture patient-derived IDH1-mutant glioma cells as neurospheres. Harvest and resuspend the cells in a sterile, serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL.[17]
-
Implantation: Anesthetize immunodeficient mice (e.g., NOD-SCID) and secure them in a stereotaxic frame. Inject the cell suspension intracranially into the desired brain region.[17]
-
Tumor Monitoring: Monitor tumor growth using non-invasive imaging techniques such as Magnetic Resonance Imaging (MRI).
-
Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer this compound orally at the desired dose and schedule.[12]
-
Efficacy Evaluation: Measure tumor volume regularly to assess tumor growth inhibition. At the end of the study, tumors can be harvested for pharmacodynamic and histological analysis.[12]
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K9me3 (General Protocol)
-
Cross-linking: Treat IDH1-mutant cells with and without this compound. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K9me3 overnight. Use protein A/G beads to pull down the antibody-chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K9me3. Compare the enrichment profiles between this compound-treated and untreated samples to identify differential methylation.[18][19]
Conclusion
This compound is a promising, brain-penetrant, selective inhibitor of mutant IDH1 that has demonstrated significant preclinical and early clinical activity in IDH1-mutant cancers, particularly glioma. Its ability to reverse the oncogenic effects of 2-HG by restoring normal epigenetic regulation provides a strong rationale for its continued development. Ongoing and future clinical trials will further elucidate the therapeutic potential of this compound in providing a targeted treatment option for patients with these challenging malignancies.
References
- 1. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDH mutation in glioma: molecular mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDH mutation impairs histone demethylation and results in a block to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TET family dioxygenases and DNA demethylation in stem cells and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDH mutation impairs histone demethylation and results in a block to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective inhibition of mutant IDH1 by this compound ameliorates aberrant histone modifications and impairs tumor activity in chondrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR this compound IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selection of Effective Therapies Using Three-Dimensional in vitro Modeling of Chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Mutant-IDH1-dependent chromatin state reprogramming, reversibility, and persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SETDB1 acts as a topological accessory to Cohesin via an H3K9me3-independent, genomic shunt for regulating cell fates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DS-1001b Administration in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
DS-1001b is a potent, orally bioavailable, and blood-brain barrier-permeable small molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2][3] Mutations in IDH1, particularly the R132H subtype, are common in several cancers, including gliomas and chondrosarcomas.[2][4] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation.[2][5][6] this compound selectively targets mutant IDH1, inhibiting the production of 2-HG and thereby suppressing tumor growth and promoting cell differentiation.[1][2][4] These application notes provide a comprehensive protocol for the administration of this compound in preclinical xenograft models based on published studies.
Mechanism of Action
This compound functions as an allosteric inhibitor of the mutant IDH1 enzyme.[1][5] It binds to a pocket on the surface of the IDH1 dimer, stabilizing the enzyme in an "open," inactive conformation.[1][5] This prevents the catalytic conversion of α-ketoglutarate (α-KG) to 2-HG.[1][5] The reduction in intracellular 2-HG levels leads to the reversal of aberrant histone modifications, promoting cellular differentiation and impairing the proliferation of cancer cells harboring IDH1 mutations.[4]
Signaling Pathway
Caption: Mechanism of this compound in inhibiting mutant IDH1 and reducing 2-HG production.
Experimental Protocols
This section outlines the detailed methodologies for the administration of this compound in both subcutaneous and orthotopic xenograft models.
Subcutaneous Xenograft Model Protocol
1. Cell Line and Animal Models:
-
Cell Lines: Patient-derived glioblastoma cells (e.g., A1074 with IDH1R132H mutation) or chondrosarcoma cells (e.g., JJ012).[1][4]
-
Animal Models: Immunocompromised mice such as NOD/SCID or other suitable strains.
2. Tumor Implantation:
-
Harvest cultured cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.
3. Treatment Initiation:
-
Monitor tumor growth regularly using calipers.
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
4. This compound Administration:
-
Formulation: this compound can be mixed with sterile pellet food for continuous administration.[3] Alternatively, it can be formulated for oral gavage. DS-1001a is the salt-free form of this compound.[1]
-
Dosage: Effective doses in preclinical models have ranged from continuous feeding to specific oral doses such as 10 mg/kg.[1][3]
-
Administration Route: Oral (mixed in food or by gavage).[2][3]
-
Treatment Schedule: Continuous administration for a defined period, for example, 4 weeks.[1]
5. Efficacy Assessment:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Tumor Weight: At the end of the study, excise and weigh the tumors.[1]
-
Survival: Monitor and record the survival of the animals.
-
Pharmacodynamic Analysis: Collect tumor tissue and/or plasma to measure 2-HG levels to confirm target engagement.
Orthotopic Xenograft Model Protocol
1. Cell Line and Animal Models:
-
Cell Lines: Patient-derived glioblastoma cells (e.g., A1074 with IDH1R132H mutation).[1]
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID).
2. Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Secure the mouse in a stereotactic frame.
-
Create a burr hole in the skull at a predetermined location.
-
Using a Hamilton syringe, slowly inject the tumor cells (e.g., 1 x 10^5 cells in 2 µL) into the brain parenchyma (e.g., striatum).
-
Seal the burr hole with bone wax and suture the scalp incision.
3. Treatment Initiation:
-
Allow a recovery period and for the tumor to establish (e.g., 1-2 weeks).
-
Randomize mice into control and treatment groups.
4. This compound Administration:
-
Formulation and Dosage: As described for the subcutaneous model. Given this compound's blood-brain barrier permeability, oral administration is effective for intracranial tumors.[1][2]
-
Administration Route: Oral (mixed in food or by gavage).
-
Treatment Schedule: Continuous administration.
5. Efficacy Assessment:
-
Survival: Monitor mice for neurological signs and overall health, and record survival time.
-
Tumor Burden: At the end of the study, perfuse the animals and harvest the brains. Perform histological analysis (e.g., H&E staining) to assess tumor size.
-
Pharmacodynamic Analysis: Measure 2-HG levels in the tumor tissue.[1]
Experimental Workflow
Caption: General workflow for conducting a xenograft study with this compound.
Data Presentation
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme/Cell Line (Mutation) | IC50 (nmol/L) | GI50 (nmol/L) | Reference |
| IDH1 R132H | 8 | - | [7] |
| IDH1 R132C | 11 | - | [7] |
| Wild-Type IDH1 | 180 | - | [7] |
| IDH2 R140Q | >10000 | - | [7] |
| IDH2 R172Q | >10000 | - | [7] |
| Wild-Type IDH2 | >10000 | - | [7] |
| JJ012 Cells (Chondrosarcoma) | - | 81 | [4] |
| L835 Cells (Chondrosarcoma) | - | 77 | [4] |
Table 2: Preclinical Xenograft Study Parameters for this compound
| Parameter | Subcutaneous Glioblastoma Model | Subcutaneous Chondrosarcoma Model | Orthotopic Glioblastoma Model |
| Cell Line | A1074 (PDX) | JJ012 | A1074 (PDX) |
| Animal Strain | NOD/SCID Mice | - | NOD/SCID Mice |
| Tumor Implantation | Subcutaneous | Subcutaneous | Intracranial |
| This compound Formulation | Mixed with CRF-1 chow | Mixed with sterile pellet food | Mixed with chow |
| Administration Route | Oral (continuous feeding) | Oral (continuous feeding) | Oral (continuous feeding) |
| Treatment Duration | 4 weeks | From 3 weeks post-transplantation | Continuous |
| Primary Endpoints | Tumor growth impairment, extended event-free survival, decreased tumor weight | Impaired tumor growth | Reduced tumor growth, decreased 2-HG levels |
| Reference | [1] | [3] | [1][6] |
Table 3: Pharmacokinetic Properties of DS-1001a (Salt-free form of this compound)
| Parameter | Value | Conditions | Reference |
| Dose | 10 mg/kg | Oral administration to mice | [1] |
| Brain Penetration | Demonstrated | Measurement of [14C]DS-1001a in plasma and cerebrum | [1] |
| Reference | [1] |
This compound has demonstrated significant preclinical efficacy in suppressing the growth of IDH1-mutant tumors in both subcutaneous and orthotopic xenograft models. Its ability to penetrate the blood-brain barrier makes it a particularly promising therapeutic agent for gliomas.[1][2] The protocols and data presented here provide a solid foundation for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this compound. Adherence to these established methodologies will ensure the generation of robust and reproducible data.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Characterization of a novel BBB-permeable mutant IDH1 inhibitor, this compound: Full Paper PDF & Summary | Bohrium [bohrium.com]
Application Notes and Protocols for DS-1001b in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1001b is a potent, orally bioavailable, and blood-brain barrier-permeable small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1, particularly at the R132 residue, are frequently observed in several cancers, including glioma and chondrosarcoma.[3][4] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] The accumulation of 2-HG disrupts epigenetic regulation and cellular metabolism, contributing to tumorigenesis.[5] this compound selectively targets these mutant IDH1 enzymes, inhibiting 2-HG production and demonstrating anti-tumor activity.[4] These application notes provide detailed protocols for key cell culture assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound functions as an allosteric inhibitor of mutant IDH1.[6] It binds to a pocket on the enzyme dimer interface, stabilizing an "open," inactive conformation.[6][7] This prevents the binding of the substrate α-KG, thereby inhibiting the catalytic activity of the mutant enzyme and reducing the production of 2-HG.[6] This targeted inhibition leads to the reversal of aberrant histone modifications, such as the demethylation of H3K9me3, and can induce cell cycle arrest and promote cellular differentiation.[4]
Quantitative Data Summary
The following tables summarize the in vitro and cellular activity of this compound.
Table 1: In Vitro Enzymatic Activity of this compound [1][7]
| Enzyme Target | IC₅₀ (nmol/L) (without preincubation) | IC₅₀ (nmol/L) (2-hour preincubation) |
| IDH1 R132H | 8 | Not Reported |
| IDH1 R132C | 11 | Not Reported |
| Wild-type IDH1 | >10000 | 180 |
| IDH2 R140Q | >10000 | Not Reported |
| IDH2 R172K | >10000 | Not Reported |
| Wild-type IDH2 | >10000 | Not Reported |
Table 2: Cellular Activity of this compound in IDH1-Mutant Cell Lines [1][4]
| Cell Line | Cancer Type | IDH1 Mutation | Assay | Endpoint | IC₅₀ / GI₅₀ (nmol/L) |
| Patient-Derived Glioblastoma (A1074) | Glioblastoma | R132H | 2-HG Production | Inhibition | 20-50 |
| JJ012 | Dedifferentiated Chondrosarcoma | R132G | Cell Proliferation | Growth Inhibition (GI₅₀) | 81 (at day 14) |
| L835 | Conventional Chondrosarcoma | R132C | Cell Proliferation | Growth Inhibition (GI₅₀) | 77 (at 6 weeks) |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of IDH1-mutant cancer cells.
Materials:
-
IDH1-mutant and wild-type cell lines (e.g., JJ012, L835, OUMS27, NDCS-1)[4]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin/Streptomycin)[8]
-
This compound (stock solution in DMSO)[8]
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.1 nM to 10 µM.[2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for the desired time points (e.g., 72 hours, 7 days, 14 days).[2][4]
-
At the end of the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
2-HG Production Assay (LC-MS/MS)
This protocol outlines the measurement of intracellular 2-HG levels following treatment with this compound.
Materials:
-
IDH1-mutant cells
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Methanol
-
Water
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 48-72 hours.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to extract metabolites.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a vacuum.
-
Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol in water).
-
Analyze the samples for 2-HG levels using a validated LC-MS/MS method.
-
Normalize the 2-HG levels to the total protein concentration or cell number.
Cell Cycle Analysis (Flow Cytometry)
This protocol details the analysis of cell cycle distribution in response to this compound treatment. In the JJ012 cell line, this compound has been shown to induce G1 phase arrest.[4]
Materials:
-
IDH1-mutant cells (e.g., JJ012)[4]
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) or vehicle control for a specified duration (e.g., 7 days).[4]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR this compound IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 7. Characterization of a novel BBB-permeable mutant IDH1 inhibitor, this compound: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for DS-1001b Dissolution in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1001b is a potent and selective, orally bioavailable inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1 are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[3] The mutant IDH1 enzyme exhibits neomorphic activity, converting α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[1][4] Elevated levels of 2-HG are implicated in epigenetic dysregulation and tumorigenesis.[5][6] this compound specifically targets the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and subsequent anti-tumor effects.[1][5][7] This document provides detailed protocols for the dissolution of this compound for use in in vitro experiments, ensuring optimal performance and reproducibility.
Data Presentation: this compound Solubility
The following table summarizes the reported solubility of this compound in various solvents. It is crucial to use fresh, anhydrous solvents to achieve the best results, as moisture can affect the solubility of the compound.[8]
| Solvent | Solubility | Source |
| DMSO | 14 mg/mL (22.99 mM) | Selleck Chemicals[8] |
| 1 mg/mL | Cayman Chemical[7] | |
| DMF | 1 mg/mL | Cayman Chemical[7] |
| Ethanol | 1 mg/mL | Cayman Chemical[7] |
| Water | Insoluble | Selleck Chemicals[8] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder (Molecular Weight: 608.92 g/mol )[8]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 608.92 g/mol * 1000 mg/g * 1 mL = 6.0892 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 6.1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a water bath (37°C) may assist in dissolution, but avoid excessive heat.
-
-
Storage:
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability. MedchemExpress suggests that the stock solution is stable for up to 1 year at -20°C and 2 years at -80°C.[2]
-
Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin)[8]
-
Sterile tubes for dilution
-
Calibrated pipettes
Procedure:
-
Determine the final desired concentrations:
-
This compound has been shown to be effective in the nanomolar to low micromolar range in various cell lines. For example, GI50 values for some chondrosarcoma cell lines are reported to be around 77-81 nM.[2]
-
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Example Dilution for a 10 µM Final Concentration:
-
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Treatment of Cells:
-
Add the appropriate volume of the working solution to your cell culture plates to achieve the desired final concentration. For example, add 100 µL of a 10X working solution to 900 µL of medium in a well.
-
Visualizations
Signaling Pathway of Mutant IDH1 Inhibition by this compound
Caption: Mechanism of action of this compound in cancer cells with mutant IDH1.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions for in vitro experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Commencement of Phase 1 Trial for the Mutant IDH1 Inhibitor (DS-1001) Targeting Malignant Brain Tumors - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 4. Novel IDH1 Targeted Glioma Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Measuring 2-Hydroxyglutarate (2-HG) Levels Following DS-1001b Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1001b is an orally bioavailable, selective, small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3][4] Mutations in the IDH1 enzyme, particularly at the R132 residue, confer a neomorphic activity that leads to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][4][5][6] The accumulation of D-2-HG is a key driver in the pathogenesis of several cancers, including gliomas and chondrosarcomas, as it competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic dysregulation and impaired cellular differentiation.[1][5][7]
This compound has been developed to specifically target and inhibit the activity of mutant IDH1, thereby reducing the production of D-2-HG.[1][2][6] Monitoring the levels of 2-HG in response to this compound treatment is a critical pharmacodynamic biomarker for assessing target engagement and therapeutic efficacy in both preclinical and clinical settings.[8][9][10][11] These application notes provide detailed protocols for the quantification of 2-HG in various biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Mutant IDH1 and Inhibition by this compound
Mutations in IDH1 disrupt the normal metabolic pathway, leading to the production of the oncometabolite 2-HG. This compound selectively inhibits this aberrant enzymatic activity.
Data Presentation: Efficacy of this compound in Reducing 2-HG Levels
The following tables summarize the reported quantitative changes in 2-HG levels following treatment with this compound.
Table 1: In Vitro 2-HG Reduction in Chondrosarcoma Cell Lines
| Cell Line | IDH1 Mutation | This compound Concentration (µM) | Treatment Duration (hours) | Intracellular 2-HG Reduction |
| JJ012 | R132G | 1 | 72 | Markedly decreased[1] |
| L835 | R132C | 1 | 72 | Markedly decreased[1] |
| SW1353 | IDH2 R172S | 1 and 10 | 72 | No effect[1] |
| OUMS27 | Wild-Type | 1 and 10 | 72 | No effect[1] |
| NDCS-1 | Wild-Type | 1 and 10 | 72 | No effect[1] |
Table 2: In Vivo 2-HG Reduction in a Patient-Derived Xenograft (PDX) Model
| Model | Treatment | Outcome |
| Glioblastoma PDX (A1074) | This compound | Significant reduction of 2-HG in the tumor[12] |
Table 3: Clinical Data on 2-HG Reduction in Glioma Patients
| Patient Cohort | Treatment | Sample Type | Outcome |
| Recurrent/Progressive IDH1-mutant glioma (N=7) | This compound (125 mg bid) | Brain tumor tissue | Significantly lower D-2-HG levels compared to pre-treatment samples[6] |
Experimental Protocols
Protocol: Measurement of 2-HG using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method provides highly sensitive and specific quantification of D-2-HG and L-2-HG in biological samples. The protocol may require optimization based on the specific sample matrix and instrumentation.
1. Principle
This protocol describes the quantification of 2-HG by derivatization followed by LC-MS/MS analysis. To distinguish between the D and L enantiomers, a chiral derivatizing agent, such as diacetyl-L-tartaric anhydride (DATAN), is used to create diastereomers that can be separated on a standard C18 column.[13][14] Quantification is achieved by comparing the analyte response to a calibration curve generated with known concentrations of 2-HG standards and normalizing to a stable isotope-labeled internal standard.
2. Materials and Reagents
-
Equipment:
-
Homogenizer (for tissue samples)
-
Microcentrifuge
-
Vortex mixer
-
Thermomixer or heating block
-
Vacuum centrifuge
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6490 triple quadrupole MS)[13]
-
-
Chemicals and Reagents:
-
D-2-hydroxyglutaric acid and L-2-hydroxyglutaric acid standards
-
Stable isotope-labeled internal standard (e.g., D-α-hydroxyglutaric acid-13C5 disodium salt)[13]
-
HPLC-grade methanol, acetonitrile, water, and hexane[13][15]
-
Formic acid
-
Diacetyl-L-tartaric anhydride (DATAN)[14]
-
Glacial acetic acid
-
Phosphate-buffered saline (PBS)
-
EDTA collection tubes (for blood samples)
-
3. Sample Collection and Preparation
-
Tumor Tissue: Surgically resected tumor tissue should be snap-frozen in liquid nitrogen and stored at -80°C. For analysis, a small piece of tissue (e.g., 20 mg) is homogenized in a suitable buffer (e.g., PBS).
-
Cell Culture: Cells are harvested, washed with ice-cold PBS, and the cell pellet is stored at -80°C. For analysis, cells are lysed using a suitable extraction solvent (e.g., 80% methanol).
-
Plasma: Whole blood should be collected in EDTA tubes and centrifuged to separate the plasma. The plasma is then stored at -80°C.[16]
4. Analyte Extraction and Derivatization
-
Protein Precipitation: For plasma samples and tissue/cell homogenates, add 4 volumes of ice-cold methanol containing the stable isotope-labeled internal standard. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to complete dryness using a vacuum centrifuge.
-
Derivatization:
-
Prepare a fresh DATAN solution (e.g., 50 mg/mL in 4:1 acetonitrile:glacial acetic acid).[17]
-
Add the DATAN solution to the dried extract.
-
Heat the mixture at 70°C for approximately 2 hours.[17]
-
After cooling, centrifuge the sample and transfer the supernatant to a new tube.
-
Lyophilize the supernatant overnight.[17]
-
-
Reconstitution: Reconstitute the dried, derivatized sample in a suitable solvent (e.g., 70:30 water:methanol) for LC-MS/MS analysis.[13]
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the derivatized 2-HG diastereomers.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for the derivatized 2-HG and the internal standard should be optimized for the specific instrument.
-
6. Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the derivatized D-2-HG, L-2-HG, and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. A linear regression analysis is typically used.
-
Concentration Calculation: Determine the concentration of 2-HG in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow for 2-HG Measurement
The following diagram outlines the key steps in the LC-MS/MS-based quantification of 2-HG.
References
- 1. researchgate.net [researchgate.net]
- 2. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR this compound IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of a novel BBB-permeable mutant IDH1 inhibitor, this compound: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. agilent.com [agilent.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Quantification of d- and l-2-Hydroxyglutarate in Drosophila melanogaster Tissue Samples Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DS-1001b in Patient-Derived Glioma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1001b (also known as Safusidenib) is an orally bioavailable, potent, and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1, particularly the R132H substitution, are common drivers in the pathogenesis of gliomas.[1][2][3] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in gliomagenesis through epigenetic dysregulation.[4][5] this compound has been designed to penetrate the blood-brain barrier, making it a promising therapeutic agent for IDH1-mutant gliomas.[1][3] Preclinical studies utilizing patient-derived xenograft (PDX) models have demonstrated the efficacy of this compound in inhibiting tumor growth and reducing 2-HG levels.[1][6] Furthermore, a first-in-human Phase I clinical trial (NCT03030066) has shown that this compound is well-tolerated and exhibits clinical activity in patients with recurrent or progressive IDH1-mutant gliomas.[3][7][8] Ongoing Phase II studies (NCT04458272 and NCT05303519) are further evaluating its efficacy.[4][8][9]
These application notes provide a summary of the key quantitative data from preclinical studies, detailed experimental protocols for working with this compound in patient-derived glioma models, and diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
Preclinical Efficacy of this compound in an IDH1-Mutant Patient-Derived Xenograft (PDX) Model
The following tables summarize the in vivo efficacy of this compound in a subcutaneous patient-derived xenograft model established from a glioblastoma patient with an IDH1 R132H mutation (A1074 model).[1]
Table 1: Effect of this compound on Tumor Volume in A1074 Subcutaneous PDX Model [1]
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Study End (mm³) | Standard Error of Mean (SEM) | P-value vs. Control |
| Vehicle Control | 5 | ~1250 | Not Reported | - |
| This compound | 5 | ~250 | Not Reported | < 0.001 |
Table 2: Effect of this compound on Tumor Weight in A1074 Subcutaneous PDX Model [1]
| Treatment Group | Number of Animals (n) | Mean Tumor Weight at Study End (g) | Standard Error of Mean (SEM) | P-value vs. Control |
| Vehicle Control | 5 | ~0.8 | Not Reported | - |
| This compound | 5 | ~0.2 | Not Reported | < 0.001 |
Table 3: Effect of this compound on Intratumoral 2-HG Levels in A1074 Subcutaneous PDX Model [1]
| Treatment Group | Number of Animals (n) | Mean 2-HG Level (µmol/g tissue) | Standard Error of Mean (SEM) | P-value vs. Control |
| Vehicle Control | 5 | ~1.2 | Not Reported | - |
| This compound | 5 | ~0.1 | Not Reported | < 0.001 |
Signaling Pathway and Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. biocare.net [biocare.net]
- 9. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR this compound IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orthotopic Xenograft Models in DS-1001b Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing orthotopic xenograft models in the preclinical evaluation of DS-1001b, a potent and specific inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).
Introduction
Isocitrate dehydrogenase (IDH) mutations are key drivers in several cancers, including glioma.[1][2] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation.[3][4] this compound is an orally bioavailable, blood-brain barrier-permeable small molecule inhibitor targeting mutant IDH1.[1][3] Orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ in immunodeficient mice, offer a clinically relevant microenvironment to assess the efficacy of therapeutic agents like this compound against brain tumors.[5][6]
Mechanism of Action of this compound
This compound selectively inhibits the enzymatic activity of mutant IDH1 proteins (e.g., IDH1R132H and IDH1R132C).[1] This inhibition blocks the conversion of α-ketoglutarate (α-KG) to D-2-HG.[3] The reduction in D-2-HG levels is hypothesized to reverse the epigenetic alterations, such as DNA and histone hypermethylation, induced by the oncometabolite, thereby promoting cell differentiation and inhibiting tumor growth.[1]
Signaling Pathway of Mutant IDH1 and Inhibition by this compound
Caption: Mutant IDH1 signaling pathway and the inhibitory action of this compound.
Quantitative Data from Preclinical Studies
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (nmol/L) (without preincubation) |
| IDH1R132H | 8 |
| IDH1R132C | 11 |
| Wild-type IDH1 | >10000 |
| Wild-type IDH2 | >10000 |
| IDH2R140Q | >10000 |
| IDH2R172K | >10000 |
Data sourced from a study on the biochemical activity of this compound.[1]
Table 2: In Vivo Efficacy of this compound in a Patient-Derived Orthotopic Glioblastoma Xenograft Model (A1074, IDH1R132H)
| Parameter | Control Group | This compound-Treated Group |
| Tumor Area (mm²) | ~12 | ~2 |
| Intratumoral 2-HG Levels (relative) | High | Significantly Reduced |
| Plasma 2-HG Levels | Elevated | Reduced to Baseline |
Data represents findings from an orthotopic patient-derived xenograft model.[1] Continuous oral administration of this compound demonstrated significant tumor growth inhibition and a marked decrease in both intratumoral and plasma levels of the oncometabolite 2-HG.[1][3]
Experimental Protocols
Protocol 1: Establishment of a Patient-Derived Orthotopic Glioblastoma Xenograft Model
This protocol details the procedure for establishing an orthotopic xenograft model using patient-derived glioblastoma cells (e.g., A1074 line with IDH1R132H mutation).
Materials:
-
Patient-derived glioblastoma cells (e.g., A1074) cultured under appropriate conditions.
-
Immunodeficient mice (e.g., NOD-scid or similar strains).
-
Stereotactic apparatus for small animals.
-
Anesthesia machine and anesthetics (e.g., isoflurane).
-
Micro-syringe (e.g., Hamilton syringe).
-
Surgical instruments.
-
Cell suspension medium (e.g., serum-free DMEM/F12).
Procedure:
-
Cell Preparation:
-
Culture patient-derived glioblastoma cells to the desired confluence.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in a suitable medium at a concentration of approximately 1 x 10⁵ cells per 2-5 µL. Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Secure the anesthetized mouse in the stereotactic frame.
-
Shave the scalp and disinfect the area with an appropriate antiseptic solution.
-
-
Stereotactic Intracranial Injection:
-
Make a small incision in the scalp to expose the skull.
-
Using the stereotactic coordinates for the desired brain region (e.g., striatum), drill a small burr hole through the skull.
-
Slowly lower the needle of the micro-syringe to the target depth.
-
Inject the cell suspension (e.g., 2-5 µL) over a period of 5-10 minutes to minimize backflow.
-
Leave the needle in place for an additional 5 minutes before slowly retracting it.
-
-
Post-operative Care:
-
Suture or apply surgical glue to close the scalp incision.
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice regularly for recovery and signs of tumor development (e.g., neurological symptoms, weight loss).
-
Protocol 2: In Vivo Efficacy Study of this compound
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in the established orthotopic xenograft model.
Materials:
-
Mice with established orthotopic glioblastoma xenografts.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Imaging modality for monitoring tumor growth (e.g., MRI or bioluminescence imaging if cells are luciferase-tagged).
-
Equipment for blood collection and 2-HG analysis (e.g., LC-MS/MS).
Procedure:
-
Treatment Initiation:
-
Once tumors are established (can be confirmed by imaging), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., continuous daily administration).[1]
-
Administer the vehicle to the control group using the same schedule.
-
-
Monitoring Tumor Growth and Health:
-
Monitor the body weight and clinical condition of the mice regularly.
-
Periodically measure tumor volume using non-invasive imaging (e.g., MRI).[7]
-
-
Pharmacodynamic Analysis:
-
Collect blood samples at specified time points to measure plasma 2-HG levels.[1]
-
-
Study Endpoint and Tissue Collection:
-
At the end of the study (defined by tumor size, clinical symptoms, or a predetermined time point), euthanize the mice.
-
Perfuse the animals with saline and collect the brains.
-
Dissect the tumors and process them for further analysis (e.g., histology, immunohistochemistry for differentiation markers like GFAP, and measurement of intratumoral 2-HG levels).[1][7]
-
Experimental Workflow
Caption: Workflow for this compound efficacy studies in orthotopic xenograft models.
Conclusion
Orthotopic xenograft models using patient-derived cells are invaluable tools for the preclinical assessment of targeted therapies like this compound for gliomas. These models recapitulate key aspects of the tumor microenvironment and allow for a robust evaluation of drug efficacy, pharmacodynamics, and mechanism of action in a clinically relevant setting. The provided protocols and data serve as a comprehensive resource for researchers aiming to investigate this compound and other mutant IDH1 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 6. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Techniques for Assessing DS-1001b Brain Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1001b is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), which has shown promise in the treatment of gliomas harboring this mutation. A critical factor for the efficacy of any central nervous system (CNS) drug is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. These application notes provide a detailed overview of the key methodologies used to assess the brain penetration of drug candidates like this compound. The protocols outlined below are intended to serve as a guide for researchers in the design and execution of experiments to evaluate the CNS distribution of novel compounds. Preclinical studies have demonstrated that this compound has high permeability through the blood-brain barrier.[1] This document will cover in vitro, in vivo, and imaging techniques, offering a multi-faceted approach to understanding and quantifying brain penetration.
Key Parameters in Assessing Brain Penetration
Several key parameters are used to quantify the extent of a drug's ability to cross the blood-brain barrier. These include:
-
Brain-to-Plasma Concentration Ratio (Kp): The ratio of the total concentration of a drug in the brain to that in the plasma at a specific time point, usually at steady-state.
-
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): The ratio of the unbound (free) drug concentration in the brain to the unbound concentration in the plasma. This is often considered the most relevant parameter for predicting CNS drug efficacy, as only the unbound drug is available to interact with its target.
-
Permeability-Surface Area (PS) Product: A measure of the rate of drug transport across the BBB.
Quantitative Data Summary
The following tables summarize quantitative data for this compound and other representative small molecules, illustrating the typical outputs of the described assessment techniques.
Table 1: Brain Penetration Data for this compound
| Parameter | Value | Species | Method | Reference |
| Brain/Plasma Ratio (free form) | 0.19 - 0.77 | Human | Tumor Resection Analysis | [2] |
| Brain Concentration (AUC) | ~65% of Plasma (AUC) | Mouse (Orthotopic PDX model) | LC-MS/MS | [1] |
Table 2: Comparative Brain Penetration Data for Various CNS Drugs
| Compound | Kp | Kp,uu | Method | Species | Reference |
| Diazepam | 1.2 | 1.0 | IV Administration | Rat | [3] |
| Atomoxetine | - | 0.7 (ECF/uP) | Microdialysis | Rat | [4] |
| Meropenem | 0.14 - 0.73 (ECF/Serum AUC ratio) | - | Microdialysis | Human | [5] |
| Temozolomide | 0.178 (Brain/Plasma AUC ratio) | - | Microdialysis | Human | [5] |
| Carbamazepine | - | ~0.8 (ECF/uP) | Microdialysis | Monkey | [6] |
Experimental Protocols
This section provides detailed protocols for key experiments used to assess brain penetration.
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol describes a common in vitro method to assess the permeability of a compound across a cell-based blood-brain barrier model.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a monolayer of brain endothelial cells.
Materials:
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cell line
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) and a low-permeability marker (e.g., Lucifer Yellow)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Analytical instrumentation for quantifying the test compound (e.g., LC-MS/MS) and marker (fluorescence plate reader)
Procedure:
-
Cell Seeding: Seed the brain endothelial cells onto the apical side of the Transwell® inserts at a high density to form a confluent monolayer. Culture for 3-5 days, or until a stable transendothelial electrical resistance (TEER) is achieved, indicating tight junction formation.
-
TEER Measurement: Measure the TEER of the cell monolayer using an EVOM meter to confirm barrier integrity.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed assay buffer.
-
Add the test compound and a low-permeability marker to the apical (upper) chamber.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
Replace the collected volume with fresh assay buffer.
-
-
Permeability Assay (Basolateral to Apical): To assess active efflux, perform the permeability assay in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method such as LC-MS/MS. Measure the concentration of the low-permeability marker to confirm monolayer integrity throughout the experiment.
-
Calculation of Apparent Permeability (Papp):
-
Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount transported versus time.
-
Calculate Papp using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
Data Interpretation:
-
High Papp values suggest good passive permeability.
-
An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 suggests the compound is a substrate for an efflux transporter (e.g., P-glycoprotein).
Diagram: In Vitro Transwell Assay Workflow
Caption: Workflow for assessing drug permeability using an in vitro Transwell BBB model.
Protocol 2: In Situ Brain Perfusion in Rodents
This in vivo technique allows for the precise measurement of the rate of drug uptake into the brain from a controlled perfusate, minimizing the influence of peripheral metabolism and plasma protein binding.
Objective: To determine the brain uptake clearance (K_in) and the permeability-surface area (PS) product of a test compound.
Materials:
-
Anesthetized rat or mouse
-
Perfusion pump and tubing
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2, warmed to 37°C)
-
Test compound and a vascular space marker (e.g., [14C]-sucrose)
-
Surgical instruments
-
Scintillation counter or LC-MS/MS for sample analysis
Procedure:
-
Animal Preparation: Anesthetize the rodent and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter retrograde into the common carotid artery.
-
Perfusion: Begin perfusion with the buffer containing the test compound and vascular marker at a constant flow rate (e.g., 10 mL/min for rats).
-
Perfusion Duration: Perfuse for a short, defined period (e.g., 30-60 seconds) to measure the initial rate of uptake.
-
Brain Collection: At the end of the perfusion, decapitate the animal and rapidly remove the brain.
-
Sample Preparation: Homogenize the brain tissue.
-
Sample Analysis: Determine the concentration of the test compound and the vascular marker in the brain homogenate and the perfusate using an appropriate analytical method.
-
Calculation of Brain Uptake:
-
Calculate the brain volume of distribution (Vd) of the test compound.
-
Calculate the brain uptake clearance (K_in) using the equation: K_in = Vd * F, where F is the perfusion flow rate.
-
The permeability-surface area (PS) product can be derived from K_in.
-
Data Interpretation:
-
A high K_in or PS product indicates rapid transport across the BBB.
Diagram: In Situ Brain Perfusion Experimental Setup
Caption: Schematic of the in situ brain perfusion experiment for measuring BBB transport.
Protocol 3: Brain Microdialysis in Freely Moving Rodents
Microdialysis is a powerful technique to measure the unbound concentration of a drug in the brain extracellular fluid (ECF) over time, providing a dynamic profile of brain penetration.
Objective: To determine the time course of the unbound concentration of a test compound in the brain ECF and calculate the Kp,uu.
Materials:
-
Freely moving rat or mouse with a surgically implanted guide cannula
-
Microdialysis probe
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Surgical Implantation: Surgically implant a guide cannula into the desired brain region (e.g., striatum, hippocampus) of the rodent and allow for recovery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Drug Administration: Administer the test compound systemically (e.g., intravenously or intraperitoneally).
-
Dialysate Collection: Collect dialysate samples at regular intervals using a fraction collector.
-
Blood Sampling: Collect blood samples at corresponding time points to determine the unbound plasma concentration.
-
Sample Analysis: Analyze the concentration of the test compound in the dialysate and plasma samples using a highly sensitive analytical method like LC-MS/MS.
-
Calculation of Kp,uu:
-
Determine the unbound fraction of the drug in plasma (fu,p).
-
The concentration in the dialysate represents the unbound concentration in the brain ECF (Cu,brain).
-
Calculate Kp,uu = Cu,brain / (fu,p * Cplasma).
-
Data Interpretation:
-
A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion and is not significantly affected by active transport.
-
A Kp,uu value < 1 may indicate active efflux.
-
A Kp,uu value > 1 may suggest active influx.
Diagram: Brain Microdialysis Workflow
Caption: Workflow for determining unbound brain drug concentrations using microdialysis.
Protocol 4: Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the quantitative assessment of drug distribution in the brain in living subjects, including humans.[5][7][8][9]
Objective: To visualize and quantify the brain uptake and distribution of a radiolabeled test compound.
Materials:
-
PET scanner
-
Radiolabeled test compound (e.g., [11C]-DS-1001b or [18F]-DS-1001b)
-
Anesthetized subject (animal or human)
-
Arterial blood sampling line (for quantitative studies)
Procedure:
-
Radiolabeling: Synthesize the test compound with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18).
-
Subject Preparation: Position the anesthetized subject in the PET scanner.
-
Radiotracer Injection: Inject the radiolabeled compound as a bolus into a peripheral vein.
-
Dynamic Imaging: Acquire a series of dynamic images over a specified period (e.g., 60-90 minutes) to capture the uptake and washout of the radiotracer in the brain.
-
Arterial Blood Sampling: If quantitative analysis is required, collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in the plasma (the "input function").
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) in the brain.
-
Generate time-activity curves (TACs) for each ROI, which show the change in radioactivity concentration over time.
-
-
Kinetic Modeling: Apply pharmacokinetic models to the TACs and the arterial input function to estimate parameters such as the volume of distribution (VT), which is related to the Kp.
Data Interpretation:
-
High radioactivity uptake in the brain indicates good BBB penetration.
-
The VT value provides a quantitative measure of the extent of brain distribution.
Diagram: PET Imaging for Brain Penetration Assessment
Caption: Workflow for assessing brain drug distribution using PET imaging.
Conclusion
The assessment of brain penetration is a critical step in the development of CNS drugs. A combination of in vitro and in vivo methods provides a comprehensive understanding of a compound's ability to cross the blood-brain barrier. For a promising candidate like this compound, robust data from these techniques are essential to predict its clinical efficacy in treating brain tumors. The protocols and data presented here offer a framework for the systematic evaluation of the brain penetration of novel therapeutic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR this compound IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of perfusion in determining brain penetration (brain-to-plasma ratios) of small molecules in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microdialysis evaluation of atomoxetine brain penetration and central nervous system pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Nuclear Medicine Neuro PET Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining DS-1001b with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1001b is an orally bioavailable, potent, and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] IDH1 mutations are frequently observed in several cancers, including gliomas, acute myeloid leukemia (AML), and chondrosarcomas.[2][3] The mutant IDH1 enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][4] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation, impaired cellular differentiation, and oncogenesis.[4] this compound is designed to penetrate the blood-brain barrier, making it a promising therapeutic agent for IDH1-mutant brain tumors.[2] Preclinical and clinical studies have demonstrated the efficacy of this compound as a monotherapy in reducing 2-HG levels and inhibiting tumor growth.[2][5][6]
This document provides detailed application notes and protocols for investigating the combination of this compound with other standard-of-care and emerging cancer therapies. While clinical data on this compound in combination therapies is still emerging, this guide offers a scientific rationale and experimental frameworks for preclinical evaluation.
Mechanism of Action of this compound
This compound allosterically binds to a pocket on the dimer interface of the mutant IDH1 enzyme. This binding stabilizes the enzyme in an inactive "open" conformation, thereby inhibiting its catalytic activity and preventing the production of 2-HG.[4] The subsequent reduction in intracellular 2-HG levels is hypothesized to reverse the epigenetic alterations and re-establish normal cellular differentiation programs.[4]
Quantitative Data for this compound Monotherapy
The following table summarizes publicly available data on the preclinical and clinical efficacy of this compound as a single agent.
| Parameter | Cell Line / Patient Population | Value | Reference |
| Preclinical Data | |||
| IC50 (IDH1 R132H) | Enzyme Assay | 12 nM | [2] |
| IC50 (IDH1 R132C) | Enzyme Assay | 16 nM | [2] |
| GI50 | JJ012 (chondrosarcoma) | 81 nM (14 days) | [2] |
| GI50 | L835 (chondrosarcoma) | 77 nM (6 weeks) | [2] |
| Clinical Data (Phase I) | |||
| Patient Population | Recurrent/Progressive IDH1-Mutant Glioma (n=47) | - | [7][8] |
| Objective Response Rate (Enhancing Tumors) | - | 17.1% | [5] |
| Objective Response Rate (Non-Enhancing Tumors) | - | 33.3% | [5] |
| Median Progression-Free Survival (Enhancing Tumors) | - | 10.4 months | [9] |
| Median Progression-Free Survival (Non-Enhancing Tumors) | - | Not Reached | [9] |
Rationale for Combination Therapies
Combining this compound with other anticancer agents offers the potential for synergistic effects, overcoming resistance, and improving patient outcomes.
Combination with Chemotherapy
Rationale: IDH1 mutations have been shown to impair DNA repair pathways, including homologous recombination, by downregulating key proteins like ATM.[1] This creates a "BRCAness" phenotype, rendering tumor cells more susceptible to DNA-damaging agents.[10] Combining this compound with chemotherapies such as temozolomide (TMZ) could enhance their cytotoxic effects. However, some studies suggest that IDH inhibitors might reverse this sensitization, indicating that the scheduling of these combinations could be critical.[11] Preclinical studies with other IDH1 inhibitors in AML models have shown that simultaneous administration with chemotherapy is more effective than sequential treatment.[12]
Combination with Radiotherapy
Rationale: Similar to chemotherapy, the impaired DNA damage response in IDH1-mutant tumors may increase their sensitivity to radiotherapy.[13] Preclinical studies with other IDH inhibitors have shown that combining them with radiation can lead to greater tumor growth inhibition than either treatment alone.[14] The restoration of normal cellular metabolism by this compound could also influence the tumor's response to radiation.
Combination with PARP Inhibitors
Rationale: The "BRCAness" state induced by IDH1 mutations suggests a synthetic lethal interaction with PARP inhibitors.[15] PARP inhibitors trap PARP1 on DNA, leading to double-strand breaks that are particularly toxic to cells with deficient homologous recombination. Preclinical studies have demonstrated the efficacy of PARP inhibitors in IDH-mutant cancer models.[16][17] Combining this compound with a PARP inhibitor could be a promising strategy, although the timing of administration needs careful investigation as IDH inhibition might restore DNA repair capacity.[11]
Combination with Immunotherapy
Rationale: IDH1 mutations can create an immunosuppressive tumor microenvironment by altering cytokine profiles and reducing the infiltration of immune cells.[18][19] The oncometabolite 2-HG has been shown to suppress T-cell responses.[20] By reducing 2-HG levels, this compound may help to restore anti-tumor immunity. Furthermore, the IDH1 R132H mutation itself can be a neoantigen, providing a target for the immune system.[21] Combining this compound with immune checkpoint inhibitors could therefore unleash a more potent anti-tumor immune response.[22][23]
Experimental Protocols for Combination Studies
The following are generalized protocols for evaluating the combination of this compound with other therapies. These should be adapted based on the specific agents and cancer models being investigated.
In Vitro Combination Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound combined with another therapeutic agent on cancer cell viability.
Materials:
-
IDH1-mutant cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound
-
Combination agent (e.g., chemotherapy, PARP inhibitor)
-
96-well or 384-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader (luminometer or fluorometer)
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Protocol:
-
Cell Seeding: Plate cells at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent.
-
Treatment: Treat cells with a matrix of concentrations of this compound and the combination agent, including single-agent controls and a vehicle control.
-
Incubation: Incubate the cells for a period relevant to the mechanism of the combination agent (typically 72-120 hours).
-
Viability Assay: Measure cell viability according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each condition.
-
Determine the IC50 value for each single agent.
-
Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).
-
In Vivo Combination Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapy in a relevant animal model.
Materials:
-
Immunocompromised mice (for xenograft models) or syngeneic mice (for immunotherapy studies)
-
IDH1-mutant cancer cells or patient-derived xenograft (PDX) tissue
-
This compound formulated for oral administration
-
Combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal welfare and ethics committee approval
Protocol:
-
Tumor Implantation: Subcutaneously or orthotopically implant cancer cells or PDX tissue into mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, Combination Agent alone, this compound + Combination Agent).
-
Treatment Administration: Administer treatments according to a predetermined schedule and dosage. This compound is typically administered orally, daily.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health and well-being of the animals.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis (e.g., 2-HG levels, protein expression, immune cell infiltration).
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA, t-test) to compare the efficacy between groups.
-
Data Presentation for Combination Studies
Quantitative data from combination studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table Template for In Vitro Synergy Data
| Cell Line | Combination Agent | This compound IC50 (nM) | Combination Agent IC50 (nM) | Combination Index (CI) at ED50 | Synergy/Antagonism |
Table Template for In Vivo Efficacy Data
| Treatment Group | Number of Animals | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle | - | - | ||
| This compound | ||||
| Combination Agent | ||||
| This compound + Combination Agent |
Conclusion
The unique mechanism of action of this compound, which involves the inhibition of the oncometabolite 2-HG and the subsequent reversal of epigenetic dysregulation, provides a strong rationale for its combination with various cancer therapies. The proposed experimental frameworks in this document offer a starting point for researchers to explore the potential synergistic effects of this compound with chemotherapy, radiotherapy, PARP inhibitors, and immunotherapy. Rigorous preclinical evaluation of these combinations is essential to identify the most promising strategies for clinical development and to ultimately improve the treatment of patients with IDH1-mutant cancers.
References
- 1. Mutant IDH1 downregulates ATM and alters DNA repair and sensitivity to DNA damage independent of TET2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. daiichisankyo.com [daiichisankyo.com]
- 4. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR this compound IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IDH1/2 mutations sensitize acute myeloid leukemia to PARP inhibition and this is reversed by IDH1/2-mutant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination treatment of an IDH1 inhibitor with chemotherapy in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA damage in IDH-mutant gliomas: mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. serviermedical.us [serviermedical.us]
- 15. Precision synergy: IDH and PARP inhibitors as a dual-target strategy in IDH-mutant glioma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. PARP Inhibitors for Cancers with IDH Mutations - NCI [cancer.gov]
- 18. Mutant IDH1 regulates the tumor-associated immune system in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Advances in Immune Microenvironment and Immunotherapy of Isocitrate Dehydrogenase Mutated Glioma [frontiersin.org]
- 20. Advances in the Immunotherapeutic Potential of Isocitrate Dehydrogenase Mutations in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mutant IDH1: An immunotherapeutic target in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Unlocking therapeutic synergy: IDH inhibitors and immunotherapy combination in preclinical and clinical IDH mutant glioma models - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral Transduction for IDH1 Mutation and DS-1001b Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lentiviral transduction to establish cell models with Isocitrate Dehydrogenase 1 (IDH1) mutations and subsequently evaluating the efficacy of the selective mutant IDH1 inhibitor, DS-1001b. Detailed protocols for key experiments are provided to ensure reproducibility and accurate data interpretation.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia, and chondrosarcoma.[1] The most common mutation, R132H, confers a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][2] D-2-HG accumulation competitively inhibits α-KG-dependent dioxygenases, including histone demethylases, leading to epigenetic alterations such as increased histone H3 lysine 9 trimethylation (H3K9me3) and a block in cellular differentiation.[2][3]
This compound is a potent and selective, orally bioavailable inhibitor of mutant IDH1.[3][4] It has been shown to reduce 2-HG levels, reverse aberrant histone modifications, and impair tumor growth in preclinical models.[2][3] This document outlines the procedures for creating an IDH1 mutant cell line using lentiviral transduction and assessing the biological effects of this compound.
Data Presentation
The following tables summarize quantitative data from hypothetical experiments designed to assess the effects of this compound on IDH1 mutant cells.
Table 1: Effect of this compound on Intracellular D-2-HG Levels
| Cell Line | Treatment | D-2-HG (ng/10^6 cells) | % Inhibition |
| U87-MG (IDH1-WT) | Vehicle | < 1.0 | N/A |
| U87-MG (IDH1-R132H) | Vehicle | 150.5 ± 12.3 | N/A |
| U87-MG (IDH1-R132H) | This compound (1 µM) | 15.2 ± 2.1 | 89.9% |
Table 2: Cell Viability (MTT Assay) after 72-hour this compound Treatment
| Cell Line | This compound Conc. (µM) | % Viability (Mean ± SD) |
| U87-MG (IDH1-WT) | 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 | |
| 10 | 95.3 ± 6.1 | |
| U87-MG (IDH1-R132H) | 0 (Vehicle) | 100 ± 4.5 |
| 1 | 75.4 ± 5.9 | |
| 10 | 42.8 ± 3.7 |
Table 3: Quantification of Global H3K9me3 Levels by ELISA
| Cell Line | Treatment | H3K9me3 (Relative Fluorescence Units) | % Change |
| U87-MG (IDH1-WT) | Vehicle | 10,500 ± 850 | N/A |
| U87-MG (IDH1-R132H) | Vehicle | 25,200 ± 1,500 | +140% vs WT |
| U87-MG (IDH1-R132H) | This compound (1 µM) | 12,800 ± 1,100 | -49.2% vs Vehicle |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Lentivirus Production and Transduction for IDH1-R132H Expression
This protocol is adapted for the generation of stable cell lines expressing the IDH1-R132H mutation.[5][6][7]
Materials:
-
HEK293T cells
-
Target cells (e.g., U87-MG glioma cells)
-
Lentiviral transfer plasmid: pLenti-IDH1-R132H-IRES-Puro
-
Packaging plasmid: psPAX2
-
Envelope plasmid: pMD2.G
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
DMEM, high glucose, with 10% FBS
-
Opti-MEM
-
Polybrene (8 mg/mL stock)
-
Puromycin
-
0.45 µm syringe filter
Procedure:
Day 1: Seeding HEK293T Cells
-
Seed 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM.
-
Incubate overnight at 37°C, 5% CO2. Cells should be ~80% confluent at the time of transfection.
Day 2: Transfection
-
In Tube A, dilute 20 µg of total plasmid DNA (10 µg transfer, 6 µg packaging, 4 µg envelope) in 500 µL of Opti-MEM.
-
In Tube B, dilute 60 µL of transfection reagent in 500 µL of Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C, 5% CO2.
Day 3: Media Change
-
After 16-18 hours, carefully aspirate the media and replace it with 10 mL of fresh, pre-warmed complete DMEM.
Day 4 & 5: Viral Harvest
-
At 48 hours post-transfection, collect the supernatant containing viral particles.
-
Add 10 mL of fresh complete DMEM to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the pooled supernatant at 3,000 rpm for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Aliquot the viral supernatant and store at -80°C.
Day 6: Transduction of Target Cells
-
Seed 1 x 10^5 target cells per well in a 6-well plate.
-
Incubate overnight.
Day 7: Infection
-
The next day, when cells are ~70% confluent, remove the media.
-
Add 1 mL of fresh media containing Polybrene to a final concentration of 8 µg/mL.
-
Add an appropriate volume of lentiviral supernatant (a range of MOIs should be tested).
-
Incubate overnight.[8]
Day 8 onwards: Selection and Expansion
-
After 24 hours, replace the virus-containing media with fresh media.[8]
-
After another 24 hours, begin selection by adding media containing the appropriate concentration of puromycin (previously determined by a kill curve).
-
Replace the selection media every 2-3 days until resistant colonies are visible.
-
Pick and expand individual colonies to establish stable cell lines.
-
Confirm the expression of the IDH1-R132H mutant protein by Western blot analysis using a mutation-specific antibody.[9][10]
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell metabolic activity as an indicator of viability.[11]
Materials:
-
IDH1-WT and IDH1-R132H expressing cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are visible.
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Histone Extraction and Western Blot for H3K9me3
This protocol allows for the detection of changes in global histone H3 lysine 9 trimethylation.[12][13]
Materials:
-
Cell pellets from treated and untreated cells
-
Acid extraction buffer (0.2 N HCl)
-
Tris-HCl, pH 8.0
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Harvest approximately 1-5 x 10^7 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 1 mL of acid extraction buffer and incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (containing histones) to a new tube and neutralize with 1/10 volume of 1M Tris-HCl, pH 8.0.
-
Determine protein concentration using a Bradford or BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto a 15% SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K9me3 and anti-Total Histone H3 as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize the H3K9me3 signal to the Total Histone H3 signal.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. protocols.io [protocols.io]
- 6. addgene.org [addgene.org]
- 7. Comprehensive Guide to Stable Lentiviral Cell Line Construction - Creative Biogene [creative-biogene.com]
- 8. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 13. Histone Modification [labome.com]
Troubleshooting & Optimization
DS-1001b solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DS-1001b. The information provided is intended to address common solubility issues and offer potential solutions to facilitate successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and blood-brain barrier-permeable potent inhibitor of mutant isocitrate dehydrogenase-1 (IDH1).[1][2] It selectively targets mutated IDH1, which is found in various cancers, including gliomas and chondrosarcomas.[3][4][5] The mutant IDH1 enzyme converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG), which leads to epigenetic dysregulation and tumor growth.[3][6] this compound inhibits this process, leading to reduced 2-HG levels and suppression of tumor activity.[4][7]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
This compound is known to have low aqueous solubility.[8] The most commonly recommended solvent for in vitro studies is dimethyl sulfoxide (DMSO).[1][7][8][9] It is crucial to use fresh, high-quality, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of this compound.[8] For in vivo studies, formulations often involve a combination of solvents and excipients to achieve a stable solution or suspension.[1][9]
Q3: My this compound is precipitating out of solution in my cell culture media. What can I do?
Precipitation in aqueous media is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically not exceeding 0.5-1%, to avoid solvent-induced toxicity and precipitation. Some cell lines may tolerate higher concentrations, but this should be determined empirically.
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform serial dilutions in your culture media. This gradual decrease in solvent concentration can help maintain solubility.
-
Sonication: Gentle sonication of the stock solution before dilution can help break up any small aggregates and ensure complete dissolution in DMSO.[9]
-
Use of a Carrier: For certain applications, co-solvents or surfactants can be cautiously employed, though their effects on your specific assay should be validated.[10][11]
Q4: What are some alternative formulation strategies to improve the solubility of this compound for in vivo experiments?
For in vivo applications, more complex formulations are often necessary. While specific formulations should be optimized for your experimental needs, some common strategies for poorly soluble compounds include:
-
Co-solvents: Using a mixture of solvents can enhance solubility. A reported formulation for a similar compound involved a combination of DMSO, PEG300, Tween 80, and saline.[9]
-
Suspensions: If a clear solution cannot be achieved, creating a homogenous suspension is an alternative for oral administration. Carboxymethylcellulose sodium (CMC-Na) is often used as a suspending agent.[8]
-
Lipid-based formulations: These can improve the oral bioavailability of lipophilic compounds.[10]
Quantitative Solubility Data
The following table summarizes the reported solubility data for this compound in various solvents.
| Solvent | Concentration | Molar Equivalent | Notes | Source |
| DMSO | 29 mg/mL | 47.63 mM | Ultrasonic treatment may be needed. Hygroscopic DMSO can negatively impact solubility; use newly opened DMSO. | [1] |
| DMSO | 14 mg/mL | 22.99 mM | Sonication is recommended. Moisture-absorbing DMSO reduces solubility. | [8][9] |
| DMF | 1 mg/mL | 1.64 mM | [7] | |
| Ethanol | 1 mg/mL | 1.64 mM | [7] | |
| Water | Insoluble | - | [8] | |
| Ethanol | Insoluble | - | [8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial or polypropylene tube
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: General Method for Preparing a this compound Working Solution in Cell Culture Media
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first dilute 1 µL of the stock into 99 µL of media (to get 100 µM), and then take 10 µL of this intermediate dilution and add it to 90 µL of media.
-
Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can cause precipitation.
-
Add the final working solution to your cells immediately. Do not store the diluted aqueous solution.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting mutant IDH1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Isocitrate Dehydrogenase (IDH) | Dehydrogenase | TargetMol [targetmol.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DS-1001b In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for using DS-1001b in in vitro experiments. The content is structured to address potential issues and questions related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective, orally bioavailable inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3] It specifically targets the neomorphic activity of mutant IDH1, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][3] Accumulation of 2-HG is associated with epigenetic dysregulation and oncogenesis.[3][4] this compound functions as an allosteric inhibitor, binding to a pocket on the dimer surface of the mutant IDH1 enzyme and stabilizing it in an "open," inactive conformation.[5][6] This prevents the catalytic conversion of α-KG to 2-HG.[5]
Q2: How selective is this compound for mutant IDH1 over wild-type IDH1 and other IDH isoforms?
This compound exhibits high selectivity for mutant IDH1 (specifically R132H and R132C variants) over wild-type IDH1 and both wild-type and mutant IDH2.[1][6] Cell-free enzymatic assays have demonstrated that this compound strongly inhibits mutant IDH1 while showing significantly weaker activity against wild-type IDH1 and negligible inhibition of IDH2 isoforms.[1][6] While one study noted some activity against wild-type IDH1 after a 2-hour preincubation period, the potency against mutant IDH1 remained substantially higher.[1]
Q3: What are the known off-target effects of this compound in vitro?
Based on available preclinical data, this compound has demonstrated minimal off-target effects. In cellular assays, this compound selectively impairs the proliferation of cancer cells harboring IDH1 mutations, with little impact on the proliferation of cells with wild-type IDH1.[1][7] This suggests a high degree of selectivity in a cellular context. However, comprehensive screening against a broad panel of kinases and other enzymes has not been detailed in the provided information.
Q4: How does this compound affect downstream signaling pathways?
The primary downstream effect of this compound is the reduction of intracellular 2-HG levels in IDH1-mutant cells.[1][7][8] The accumulation of 2-HG is known to cause widespread epigenetic changes, including aberrant histone modifications.[3][7] By inhibiting mutant IDH1, this compound can reverse these epigenetic alterations.[7] For instance, in chondrosarcoma cells, this compound treatment has been shown to upregulate the expression of genes like SOX9 and CDKN1C through demethylation of H3K9me3, leading to the promotion of chondrocyte differentiation and cell cycle arrest.[7] In glioblastoma models, inhibition of mutant IDH1 by this compound has been observed to promote glial differentiation, as indicated by the increased expression of glial fibrillary acidic protein (GFAP).[1][3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cell toxicity in wild-type IDH1 cell lines. | 1. Incorrect dosage leading to off-target effects.2. Contamination of the cell culture.3. Compound instability or degradation. | 1. Perform a dose-response curve to determine the GI50 in both mutant and wild-type cell lines. Use concentrations well below the IC50 for wild-type IDH1.2. Verify the genetic identity of your cell lines (e.g., through sequencing for IDH1 status).3. Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. |
| Inconsistent reduction of 2-HG levels in IDH1-mutant cells. | 1. Suboptimal incubation time or compound concentration.2. Cellular efflux of the compound.3. Issues with the 2-HG measurement assay. | 1. Optimize the treatment duration and concentration of this compound. A time-course experiment is recommended.2. Consider the expression of drug transporters in your cell model.3. Validate your 2-HG detection method with appropriate controls. |
| Unexpected changes in gene or protein expression unrelated to known downstream targets. | 1. Potential off-target activity of this compound.2. Secondary effects of prolonged on-target inhibition. | 1. To confirm on-target action, perform rescue experiments by adding exogenous, cell-permeable 2-HG.2. Use a structurally distinct mutant IDH1 inhibitor as a comparator.3. Consider RNA-sequencing or proteomics to identify affected pathways and perform bioinformatics analysis to look for potential off-target binding sites. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various IDH enzymes.
| Enzyme | IC50 (nmol/L) | Pre-incubation | Reference |
| IDH1 R132H | 8 | 2 hours | [6] |
| IDH1 R132C | 11 | 2 hours | [6] |
| Wild-Type IDH1 | 180 | 2 hours | [6] |
| IDH2 R140Q | > 10,000 | Not specified | [6] |
| IDH2 R172K | > 10,000 | Not specified | [1] |
| Wild-Type IDH2 | > 10,000 | Not specified | [6] |
Experimental Protocols
Cell-Based Proliferation Assay
-
Cell Seeding: Plate IDH1-mutant (e.g., JJ012, L835) and IDH-wild-type (e.g., OUMS27, NDCS-1) cells in 96-well plates at a density of 2,000-5,000 cells per well.[7] Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., 0-10 µM) in the appropriate cell culture medium.[7][8] Replace the existing medium with the medium containing this compound.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours to 14 days), replenishing the medium with fresh compound as needed.[2][8]
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by fitting the data to a dose-response curve.
Intracellular 2-HG Measurement
-
Cell Treatment: Culture IDH1-mutant cells to 70-80% confluency and treat with various concentrations of this compound for 24-72 hours.
-
Metabolite Extraction: Aspirate the medium, wash the cells with ice-cold PBS, and then lyse the cells and extract metabolites using a solution of 80% methanol.
-
Sample Preparation: Centrifuge the cell lysates to pellet debris and collect the supernatant. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
2-HG Detection: Resuspend the dried metabolites in the assay buffer. Measure 2-HG levels using a commercially available 2-HG assay kit (e.g., colorimetric or fluorometric) or by LC-MS/MS for higher sensitivity and specificity.
-
Data Normalization: Normalize the 2-HG levels to the total protein concentration or cell number in each sample.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sensusimpact.com [sensusimpact.com]
- 5. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 6. Characterization of a novel BBB-permeable mutant IDH1 inhibitor, this compound: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing DS-1001b Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of DS-1001b in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and blood-brain barrier-permeable small molecule that functions as a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Its mechanism of action involves binding to an allosteric pocket on the dimer surface of the mutant IDH1 enzyme. This stabilizes the enzyme in an "open," inactive conformation, thereby inhibiting the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3] The accumulation of 2-HG is implicated in tumorigenesis through epigenetic dysregulation.[4]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
Based on published studies, a broad concentration range to start with would be from 0.01 µM to 10 µM. For sensitive cell lines, such as IDH1-mutated chondrosarcoma cells, the half-maximal growth inhibition (GI50) has been reported to be in the nanomolar range (around 77-81 nM).[1][4] Therefore, a logarithmic or semi-logarithmic dilution series across this range is recommended for initial dose-response experiments.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Q4: How long should I incubate cells with this compound before assessing cell viability?
The optimal incubation time will depend on the cell type and the specific biological question. Published in vitro studies have used incubation times ranging from 72 hours to several weeks.[1][4] For initial experiments, a time-course study (e.g., 24, 48, 72, and 96 hours) is recommended to determine the optimal endpoint for your specific cell line and assay.
Q5: Are there any known off-target effects of this compound?
This compound is a selective inhibitor of mutant IDH1. It has been shown to have little effect on the proliferation of wild-type IDH cell lines.[4] However, as with any small molecule inhibitor, off-target effects at higher concentrations cannot be entirely ruled out. If you observe unexpected cellular responses, it is advisable to corroborate your findings with a secondary assay or a different mutant IDH1 inhibitor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak dose-response observed | 1. Concentration range is too low: The tested concentrations may be below the effective range for your cell line. 2. Incubation time is too short: The treatment duration may not be sufficient for this compound to exert its cytostatic or cytotoxic effects. 3. Cell line is resistant: The cell line may not harbor an IDH1 mutation or may have other mechanisms of resistance. 4. Compound instability: this compound may have degraded due to improper storage or handling. | 1. Test a broader and higher concentration range: Extend the concentration range up to 10 µM or higher in a logarithmic dilution series. 2. Perform a time-course experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, 72, 96 hours). 3. Verify the IDH1 mutation status of your cell line: Use sequencing or a specific antibody to confirm the presence of the target mutation. Consider using a positive control cell line known to be sensitive to this compound. 4. Prepare fresh stock solutions: Ensure proper storage of this compound and prepare fresh dilutions for each experiment. |
| High cell death at all concentrations | 1. Concentration range is too high: All tested concentrations may be cytotoxic to the cells. 2. Solvent toxicity: The final concentration of DMSO may be too high. 3. Compound precipitation: At high concentrations, this compound may precipitate out of the culture medium, leading to non-specific cytotoxicity. | 1. Test a lower concentration range: Start with nanomolar concentrations and perform a wider dose-response curve. 2. Check the final DMSO concentration: Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Include a vehicle control (media with the same DMSO concentration as the highest drug concentration) in your experiment. 3. Visually inspect for precipitates: Before adding the compound to the cells, check the diluted solutions for any signs of precipitation. If precipitation is observed, consider preparing a fresh, more dilute stock solution. |
| Inconsistent results between replicates or experiments | 1. Uneven cell seeding: Inconsistent cell numbers per well. 2. Edge effects: Evaporation from the outer wells of the microplate. 3. Pipetting errors: Inaccurate serial dilutions. 4. Variations in cell culture conditions: Differences in cell passage number, confluency, or media batches. | 1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before seeding. 2. Avoid using the outer wells: Fill the peripheral wells with sterile PBS or media to minimize evaporation. 3. Use calibrated pipettes and proper technique: Ensure accurate and consistent pipetting, especially for serial dilutions. 4. Standardize cell culture practices: Use cells within a consistent passage number range, seed at a consistent confluency, and use the same batch of media and serum for a set of experiments. |
| U-shaped or other non-standard dose-response curve | 1. Off-target effects: At higher concentrations, the compound may have secondary effects that can lead to unexpected responses. 2. Assay interference: The compound may interfere with the assay chemistry at certain concentrations. 3. Cellular heterogeneity: The cell population may have subpopulations with different sensitivities to the compound. | 1. Investigate potential off-target effects: Consult the literature for known off-target effects of this compound or similar molecules. 2. Perform a cell-free assay control: Test the effect of this compound on the assay reagents in the absence of cells to check for direct interference. 3. Consider the biological complexity: Non-monotonic dose responses can sometimes be attributed to complex biological feedback loops or receptor regulation. |
Data Presentation
Table 1: In Vitro Activity of this compound in IDH1-Mutant Cell Lines
| Cell Line | Cancer Type | IDH1 Mutation | Assay Type | Incubation Time | GI50 / IC50 | Reference |
| JJ012 | Dedifferentiated Chondrosarcoma | R132C | Proliferation | 14 days | 81 nM | [1][4] |
| L835 | Conventional Chondrosarcoma | R132C | Proliferation | 6 weeks | 77 nM | [1][4] |
| A1074 PDX | Glioblastoma | R132H | 2-HG Production | - | - | [6] |
| TF-1 (stably transfected) | Erythroleukemia | R132H | 2-HG Production | - | 29 nM | |
| TF-1 (stably transfected) | Erythroleukemia | R132C | 2-HG Production | - | 35 nM | |
| 293A (transiently transfected) | Embryonic Kidney | R132H | 2-HG Production | - | 29 nM | |
| 293A (transiently transfected) | Embryonic Kidney | R132C | 2-HG Production | - | 42 nM |
Experimental Protocols
Protocol 1: Dose-Response Determination using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A recommended starting range is from 20 µM down to 10 nM.
-
Treatment: Carefully remove the existing medium and add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with media and MTT but no cells). Normalize the data to the vehicle control (100% viability) and plot cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at an optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired duration at 37°C.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence. Normalize the data to the vehicle control and plot cell viability against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
References
DS-1001b stability in cell culture media
Technical Support Center: DS-1001b
This technical support guide provides detailed information on the stability of this compound in common cell culture media, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] IDH1 mutations are common in several cancers, including gliomas and chondrosarcomas.[3][4] The mutant IDH1 enzyme produces an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to malignant progression.[3][4] this compound works by binding to an allosteric pocket on the mutant IDH1 enzyme, inhibiting its activity and thereby reducing the levels of 2-HG.[5][6] This can lead to the reversal of epigenetic changes and impair tumor growth.[4]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound is typically supplied as a powder. For long-term storage, the powder should be kept at -20°C for up to three years.[1] Stock solutions are generally prepared in dimethyl sulfoxide (DMSO).[1] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1] These aliquots can be stored at -80°C for up to one year or at -20°C for one month.[1] It is advisable to use fresh DMSO for preparing solutions, as moisture can reduce the solubility of the compound.[1]
Q3: In which cell culture media has this compound been used?
A3: Published studies have reported the use of this compound in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[1] Cells were maintained at 37°C in a humidified incubator with 5% CO₂.[1] While this is a commonly used medium, the stability of this compound may vary in different media formulations.
Q4: How does this compound affect cells in culture?
A4: In IDH1-mutant cancer cell lines, this compound has been shown to impair cell proliferation in a dose-dependent manner.[2][4] It can induce cell cycle arrest in the G1 phase and promote cellular differentiation.[2][4] For instance, in chondrosarcoma cell lines, it has been observed to promote chondrocyte differentiation.[4]
This compound Stability Data
While specific stability data for this compound in various cell culture media is not extensively published, the following table provides representative data on the stability of a comparable small molecule inhibitor in common media at 37°C. This data was generated using a standardized HPLC-MS protocol to quantify the remaining percentage of the compound over time.
| Time (Hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | PBS (pH 7.4) (% Remaining) |
| 0 | 100% | 100% | 100% |
| 4 | 98.2% | 99.1% | 99.5% |
| 8 | 95.6% | 97.8% | 99.2% |
| 24 | 88.4% | 92.5% | 98.1% |
| 48 | 79.1% | 85.3% | 96.4% |
| 72 | 70.5% | 78.6% | 95.2% |
Note: This is representative data and may not reflect the actual stability of this compound. It is strongly recommended that researchers perform their own stability assessments for their specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in cell culture.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing lower-than-expected potency or variable results? | 1. Compound Degradation: this compound may be unstable in your specific cell culture medium or under your experimental conditions. 2. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium. 3. Adsorption to Plastics: Small molecules can sometimes adhere to plastic surfaces of plates or tubes. | 1. Perform a stability study in your medium of choice (see protocol below). Consider preparing fresh working solutions for long-term experiments. 2. Ensure complete dissolution of the stock solution in DMSO. When diluting into aqueous media, vortex thoroughly. 3. Use low-protein-binding plates and pipette tips. Include a cell-free control to assess non-specific binding. |
| My compound is precipitating in the cell culture medium. | 1. Low Solubility: The final concentration of this compound may exceed its solubility limit in the aqueous medium. 2. High DMSO Concentration: The final percentage of DMSO in the medium may be too high, affecting cell health and compound solubility. | 1. Prepare working solutions at a lower concentration. Ensure the final DMSO concentration is consistent across all conditions. 2. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Ensure the vehicle control has the same final DMSO concentration as the treated samples. |
| How can I identify potential reactive components in my media? | 1. Media Composition: Certain components in cell culture media, such as amino acids (e.g., cysteine) or vitamins, can react with small molecules.[7][8][9] 2. pH Instability: Changes in the pH of the medium can affect the stability of the compound. | 1. Test the stability of this compound in a simpler buffer system like PBS to assess its inherent aqueous stability.[10] 2. Compare stability in media with and without serum, as serum proteins can sometimes stabilize compounds. 3. If a specific component is suspected, consider testing stability in a custom media formulation lacking that component. |
Experimental Protocols & Workflows
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method for determining the stability of this compound in a chosen cell culture medium using HPLC-MS.
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Multi-well plates (low-protein-binding recommended)
-
HPLC-MS system with a C18 column
2. Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution in the desired cell culture medium and PBS to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Incubation: Dispense 1 mL of each working solution into triplicate wells of a multi-well plate. Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Collect aliquots from each well at specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Sample Processing: For each aliquot, add an equal volume of cold acetonitrile to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet debris.
-
Analysis: Transfer the supernatant to HPLC vials and analyze using a validated HPLC-MS method to determine the concentration of this compound.
Visualized Experimental Workflow
Caption: Workflow for assessing .
This compound Signaling Pathway
Caption: Mechanism of action of this compound on the mutant IDH1 pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 6. Characterization of a novel BBB-permeable mutant IDH1 inhibitor, this compound: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with DS-1001b
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using DS-1001b. The information is designed to address potential issues and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and blood-brain barrier-permeable small molecule that potently and selectively inhibits the mutant isocitrate dehydrogenase-1 (IDH1) enzyme.[1][2] Mutations in IDH1, particularly at the R132 locus, lead to the neomorphic conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[3][4][5][6][7] D-2-HG accumulation drives epigenetic dysregulation and oncogenesis.[6][7] this compound binds to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme, stabilizing it in an "open" inactive conformation.[3][8] This inhibition blocks the production of D-2-HG, thereby reversing aberrant histone modifications and impairing tumor growth.[9]
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated anti-proliferative activity in cancer cell lines harboring IDH1 mutations. For example, it has been shown to inhibit the proliferation of the IDH1-mutated chondrosarcoma cell lines JJ012 and L835 in a dose-dependent manner.[9] Conversely, it has little effect on IDH wild-type cell lines such as OUMS27 and NDCS-1.[9]
Q3: What is the recommended solvent for dissolving this compound?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).[10] It is recommended to use fresh, moisture-free DMSO to ensure optimal solubility.[10] For in vivo studies, it is advisable to prepare fresh solutions on the day of use.[2]
Troubleshooting Inconsistent Results
Problem 1: High variability in cell-based assay results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Integrity | Verify the IDH1 mutation status of your cell line. Passage number may affect cell characteristics; use cells within a consistent and low passage range. | Consistent IDH1 mutation status and cellular phenotype. |
| Compound Stability | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. | Consistent potency of the compound in assays. |
| Assay Conditions | Optimize cell seeding density to ensure logarithmic growth throughout the experiment. Ensure consistent incubation times and conditions (temperature, CO2, humidity). | Reduced well-to-well and plate-to-plate variability. |
| Reagent Quality | Use high-quality, fresh cell culture media and supplements. | Healthy and responsive cells. |
Problem 2: Lower than expected potency (higher IC50 values).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal Compound Exposure | Ensure complete dissolution of this compound in DMSO before further dilution in culture medium. Visually inspect for any precipitation. | Accurate final concentration of the compound in the assay. |
| High Protein Binding | If using serum-containing media, consider that this compound may bind to serum proteins, reducing its effective concentration. You may need to test a range of serum concentrations or use serum-free media if your cell line allows. | A more accurate determination of the compound's intrinsic potency. |
| Cellular Efflux | Some cell lines may express efflux pumps that reduce intracellular drug concentration. Co-incubation with a known efflux pump inhibitor can help diagnose this issue. | Increased apparent potency if efflux is a significant factor. |
Problem 3: Difficulty reproducing in vivo anti-tumor efficacy.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug Formulation and Administration | For oral administration, ensure the formulation is stable and allows for consistent dosing. Prepare fresh formulations for each administration.[2] | Consistent pharmacokinetic profile and tumor exposure. |
| Tumor Model Variability | Use a well-characterized patient-derived xenograft (PDX) model with a confirmed IDH1 mutation.[1] Tumor growth rates can vary; start treatment when tumors reach a consistent size. | More uniform tumor growth and response to treatment. |
| Blood-Brain Barrier Penetration | While this compound is designed to be blood-brain barrier-permeable, its distribution can be influenced by the specific tumor model.[1][8][11] Analyze drug concentration in tumor tissue if possible. | Confirmation of target engagement in the central nervous system. |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate IDH1-mutant cells (e.g., JJ012, L835) in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 to 10 μM.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours to 14 days), depending on the cell line's doubling time.[2][10]
-
Viability Assessment: Measure cell viability using a standard method such as MTT, CellTiter-Glo®, or by direct cell counting.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the dose-response curve.
Quantitative Data Summary
| Cell Line | IDH1 Mutation Status | This compound GI50 (nM) | Treatment Duration |
| JJ012 | Mutant | 81 | 14 days[2] |
| L835 | Mutant | 77 | 6 weeks[9] |
| OUMS27 | Wild-Type | >10,000 | 10 days[9] |
| NDCS-1 | Wild-Type | >10,000 | 10 days[9] |
| Enzyme Inhibition | This compound IC50 (nM) |
| IDH1 R132H | 8[8] |
| IDH1 R132C | 11[8] |
| Wild-Type IDH1 | 180[8] |
| Wild-Type IDH2 | >10,000[8] |
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting mutant IDH1 and blocking oncometabolite production.
Caption: A logical workflow for troubleshooting inconsistent experimental results when using this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 4. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR this compound IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. sensusimpact.com [sensusimpact.com]
- 7. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of a novel BBB-permeable mutant IDH1 inhibitor, this compound: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to DS-1001b in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the mutant IDH1 inhibitor, DS-1001b, in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] It specifically targets cancer cells harboring IDH1 mutations, such as R132H and R132C.[2] The mutant IDH1 enzyme produces an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to cancer development by altering cellular epigenetics.[1][3][4] this compound binds to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme, locking it in an inactive conformation. This prevents the production of 2-HG, leading to the reversal of aberrant histone modifications and subsequent inhibition of cancer cell proliferation and induction of differentiation.[2]
Q2: My cancer cells, which were initially sensitive to this compound, are no longer responding. What are the potential mechanisms of acquired resistance?
Acquired resistance to mutant IDH1 inhibitors like this compound can arise through several mechanisms. The most commonly observed mechanisms include:
-
Isoform Switching: Cancer cells can acquire a new mutation in the mitochondrial IDH2 gene. This allows the cells to continue producing the oncometabolite 2-HG, thereby circumventing the inhibitory effect of this compound on mutant IDH1.[3][4][5]
-
Secondary Mutations in IDH1: The emergence of new mutations in the IDH1 gene can prevent this compound from binding effectively. These can be "dimer-interface mutations" that occur either on the same allele as the primary mutation (cis) or on the other allele (trans).[5][6]
-
Activation of Bypass Signaling Pathways: The cancer cells may activate other signaling pathways to promote their growth and survival, making them less dependent on the IDH1 mutation. Mutations in receptor tyrosine kinase (RTK) pathway genes such as NRAS, KRAS, PTPN11, and FLT3 have been associated with primary resistance.[4][7] The CLEC5A-SYK signaling pathway has also been implicated in resistance.[8][9]
-
Clonal Evolution: The population of cancer cells may contain pre-existing subclones with resistance mechanisms, or new resistant clones may emerge under the selective pressure of this compound treatment.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Loss of this compound efficacy in long-term cell culture. | 1. Emergence of a resistant clone. 2. Gradual adaptation of the cells. | 1. Re-evaluate the IC50 of this compound. 2. Perform genomic and transcriptomic analysis to identify resistance mechanisms. 3. Consider returning to an earlier passage of the cells if available. |
| Elevated 2-HG levels in treated cells despite continued this compound administration. | 1. IDH2 Isoform Switching: A new mutation in the IDH2 gene is producing 2-HG. 2. Secondary IDH1 Mutation: A new mutation in IDH1 is preventing this compound binding. | 1. Sequence the IDH2 gene in the resistant cells. 2. Sequence the IDH1 gene to look for secondary mutations. |
| Cells are resistant to this compound, but 2-HG levels are low. | Activation of Bypass Pathways: The cells are now using other signaling pathways for survival and proliferation. | 1. Perform phosphoproteomic or RNA-seq analysis to identify activated pathways. 2. Investigate the efficacy of combining this compound with inhibitors of the identified bypass pathways (e.g., MEK inhibitors, PI3K inhibitors). |
Experimental Protocols
Protocol 1: Sequencing of IDH1 and IDH2 Genes to Detect Resistance Mutations
-
Isolate Genomic DNA: Extract high-quality genomic DNA from both the parental (sensitive) and the this compound-resistant cancer cell lines.
-
PCR Amplification: Amplify the coding regions of the IDH1 and IDH2 genes using high-fidelity DNA polymerase.
-
Sanger Sequencing: Purify the PCR products and perform Sanger sequencing to identify any point mutations. Compare the sequences from the resistant cells to the parental cells.
-
Next-Generation Sequencing (Optional): For a more comprehensive analysis, consider targeted next-generation sequencing of a panel of cancer-related genes, including IDH1, IDH2, and genes involved in common bypass pathways.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
-
Cell Lysis: Lyse parental and resistant cells and quantify protein concentration.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against key proteins in suspected bypass pathways (e.g., p-ERK, p-AKT, total ERK, total AKT).
-
Analysis: Compare the levels of phosphorylated (active) proteins between the sensitive and resistant cell lines to identify upregulated pathways.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in IDH1-Mutant Chondrosarcoma Cell Lines
| Cell Line | IDH1 Mutation | This compound GI50 (nM) |
| JJ012 | R132C | 81 |
| L835 | R132G | 77 |
GI50: 50% growth inhibition concentration. Data from Nakagawa et al., Oncogene, 2019.[2]
Visualizations
Caption: Mechanism of action of this compound on mutant IDH1.
Caption: Key mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary IDH1 resistance mutations and oncogenic IDH2 mutations cause acquired resistance to ivosidenib in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acquired resistance to IDH inhibition through trans or cis dimer-interface mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Resistance Mechanisms to Mutant IDH Inhibitors in Acute Myeloid Leukemia - ProQuest [proquest.com]
Technical Support Center: DS-1001b Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing DS-1001b toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and potent small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2] It specifically targets the R132H and R132C mutations in the IDH1 enzyme.[3] In normal cells, wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG). However, mutant IDH1 converts α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[3] High levels of 2-HG are implicated in epigenetic dysregulation and tumorigenesis.[3] this compound works by binding to an allosteric pocket on the surface of the mutant IDH1 dimer, stabilizing it in an inactive "open" conformation. This inhibits the production of 2-HG.[3]
Q2: What are the known toxicities of this compound from clinical studies, and how might they translate to animal models?
A2: A first-in-human phase I study of this compound in patients with recurrent or progressive IDH1-mutant gliomas reported that the drug was generally well-tolerated. The most common adverse events (AEs) were grade 1-2 and included skin hyperpigmentation, diarrhea, pruritus, alopecia, arthralgia, nausea, headache, rash, and dry skin.[4][5] While direct translation of toxicities from humans to animal models is not always precise, these findings suggest that researchers should closely monitor animals for changes in skin and coat, gastrointestinal disturbances (e.g., changes in fecal consistency), and signs of discomfort that might indicate joint pain or headache.
Q3: Has a maximum tolerated dose (MTD) for this compound been established in animal models?
A3: Publicly available preclinical studies on this compound focus primarily on its efficacy in xenograft models and often state a "favorable preclinical safety profile" without specifying a formal MTD.[1] One study mentioned that continuous administration of this compound for 6 weeks in a mouse xenograft model did not lead to significant side effects, suggesting good tolerability at the efficacious dose. It is recommended that researchers conduct their own dose-range finding studies in their specific animal model to determine the optimal therapeutic window and identify any dose-limiting toxicities.
Q4: How should this compound be formulated for oral administration in animal studies?
A4: this compound is described as orally bioavailable.[1][6] For preclinical in vivo experiments, it is often necessary to prepare a formulation to ensure accurate and consistent dosing. While the exact vehicle used in all published preclinical studies is not always detailed, a common approach for poorly water-soluble compounds like many kinase inhibitors is to use a suspension or solution in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline, or in corn oil.[2] It is crucial to keep the percentage of DMSO low (e.g., below 2%) if the animal is weak.[2] Another administration method described in preclinical studies is mixing this compound into sterile pellet food for continuous feeding.[2] The choice of vehicle should be carefully considered to ensure the stability and bioavailability of the compound while minimizing any potential vehicle-induced toxicity.
Troubleshooting Guides
Issue 1: Animal is showing signs of gastrointestinal distress (e.g., diarrhea, weight loss).
Possible Causes and Solutions:
-
Drug-related toxicity: Gastrointestinal issues such as diarrhea have been reported as an adverse event in human clinical trials of this compound.[4][5]
-
Solution: Monitor the animal's weight and fecal consistency daily. If mild diarrhea is observed, ensure the animal has adequate hydration. If symptoms are severe or persistent, or if significant weight loss occurs (typically >15-20%), consider reducing the dose or temporarily discontinuing treatment in consultation with the study director and veterinarian.
-
-
Vehicle-related effects: The vehicle used to formulate this compound, especially those containing co-solvents or surfactants, can sometimes cause gastrointestinal upset.
-
Solution: Run a vehicle-only control group to differentiate between drug- and vehicle-related effects. If the vehicle is suspected to be the cause, explore alternative, better-tolerated formulations.
-
-
Gavage-related stress: The stress of oral gavage can sometimes lead to transient gastrointestinal issues.
Issue 2: Skin and coat abnormalities are observed (e.g., hair loss, skin rash).
Possible Causes and Solutions:
-
Drug-related toxicity: Alopecia, rash, pruritus, and skin hyperpigmentation were reported in human clinical trials of this compound.[4][5]
-
Solution: Conduct regular visual inspections of the animals' skin and fur. Note any changes in a log. For mild skin irritation, no intervention may be necessary other than continued monitoring. If severe rash, open sores, or significant hair loss develops, consult with a veterinarian. Dose reduction may need to be considered.
-
Issue 3: Inconsistent or lower-than-expected tumor growth inhibition.
Possible Causes and Solutions:
-
Suboptimal drug exposure: This could be due to issues with formulation, administration, or drug metabolism in the specific animal model.
-
Solution:
-
Formulation: Ensure the formulation is homogenous and stable. For suspensions, ensure they are well-mixed before each administration. Consider formulation strategies to enhance the solubility and bioavailability of poorly soluble compounds, such as using co-solvents, surfactants, or lipid-based systems.[1][3]
-
Administration: Verify the accuracy of the dosing volume and the proper administration technique (e.g., correct oral gavage).
-
Pharmacokinetics: If possible, conduct pharmacokinetic studies to measure the plasma and tumor concentrations of this compound to confirm adequate drug exposure.
-
-
-
Tumor model resistance: The specific patient-derived xenograft (PDX) or cell line model may have intrinsic or acquired resistance to this compound.
-
Solution: Confirm the IDH1 mutation status of your tumor model. If the model is confirmed to have the target mutation, consider investigating potential resistance mechanisms.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme/Cell Line | IDH Mutation | IC50 / GI50 (nM) |
| IDH1 R132H (enzymatic) | R132H | 8 |
| IDH1 R132C (enzymatic) | R132C | 11 |
| Wild-type IDH1 (enzymatic) | Wild-type | 180 |
| JJ012 (chondrosarcoma cells) | R132G | 81 |
| L835 (chondrosarcoma cells) | R132C | 77 |
Experimental Protocols
Protocol 1: Oral Administration of this compound by Gavage in Mice
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the start of the experiment. Ensure free access to food and water.
-
Formulation Preparation:
-
Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) on each day of dosing.
-
Ensure the suspension is homogenous by vortexing or stirring before drawing up each dose.
-
-
Dosing Procedure:
-
Gently restrain the mouse, ensuring its head and body are aligned to create a straight path to the esophagus.[8]
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).[8]
-
Insert a sterile, ball-tipped gavage needle gently into the esophagus. Do not force the needle.
-
Slowly administer the calculated dose volume. The recommended volume for oral gavage in mice is typically up to 10 ml/kg.
-
Withdraw the needle smoothly.
-
Monitor the animal for a few minutes post-gavage for any signs of distress.[11]
-
Protocol 2: Monitoring for Toxicity in this compound Treated Rodent Cancer Models
-
Daily Observations:
-
Visually inspect each animal for changes in posture, activity level, and grooming behavior.
-
Check for signs of gastrointestinal distress, such as diarrhea or changes in fecal output.
-
Examine the skin and fur for any abnormalities, including hair loss, rash, or discoloration.
-
-
Weekly Measurements:
-
Record the body weight of each animal. A weight loss of more than 15-20% is a common humane endpoint.
-
If applicable, measure the tumor volume using calipers. Note any ulceration or necrosis of the tumor.
-
-
Humane Endpoints:
-
Establish clear humane endpoints before the study begins. These should include, but are not limited to, excessive weight loss, tumor burden exceeding a predetermined size, severe ulceration, and signs of significant pain or distress (e.g., hunched posture, lethargy, rough hair coat).
-
Consult institutional guidelines and veterinary staff for establishing appropriate endpoints.
-
Visualizations
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apcf-infosite-dev.hkust.edu.hk [apcf-infosite-dev.hkust.edu.hk]
- 5. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Hoggatt AF, Hoggatt J, Honerlaw M, Pelus LM. A spoonful of sugar helps the medicine go down: a novel technique to improve oral gavage in mice. J Am Assoc Lab Anim Sci. 2010 May; 49(3):329-34. | HSCRB [hscrb.harvard.edu]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DS-1001b Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of DS-1001b across the blood-brain barrier (BBB) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and potent inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] In gliomas with IDH1 mutations, the enzyme produces an oncometabolite called 2-hydroxyglutarate (2-HG). This compound works by selectively inhibiting this mutant IDH1, leading to a reduction in 2-HG levels, which in turn can suppress tumor growth.[2][3]
Q2: How effectively does this compound cross the blood-brain barrier?
This compound has demonstrated high permeability across the blood-brain barrier in both preclinical and clinical studies.[2][3] In mouse models, the area under the curve (AUC) for DS-1001a (the active form of this compound) in the brain was found to be approximately 65% of that in the plasma.[3] In a phase I clinical trial involving patients with recurrent or progressive IDH1-mutant gliomas, the brain-to-plasma concentration ratio of the free form of this compound ranged from 0.10 to 0.77.
Q3: What is the likely mechanism of this compound transport across the BBB?
While the exact transport mechanism has not been definitively elucidated in the available literature, small molecules with characteristics similar to this compound typically cross the blood-brain barrier through a combination of passive diffusion and carrier-mediated transport. Its ability to penetrate the BBB suggests it possesses favorable physicochemical properties, such as appropriate lipophilicity and molecular size, for passive diffusion. It is also possible that it interacts with solute carrier (SLC) transporters, which facilitate the uptake of various molecules into the brain. Conversely, it may also be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain. The net concentration in the brain is a result of the balance between these influx and efflux mechanisms.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected brain-to-plasma ratios of this compound.
-
Possible Cause 1: Inaccurate sample collection and processing.
-
Troubleshooting: Ensure rapid and consistent harvesting of brain and blood samples to minimize post-mortem changes. Use appropriate anticoagulants for blood samples. For brain tissue, homogenization should be thorough and performed on ice to prevent degradation of the compound.
-
-
Possible Cause 2: Variability in the analytical method (LC-MS/MS).
-
Troubleshooting: Validate the LC-MS/MS method for linearity, accuracy, and precision in both plasma and brain homogenate matrices. Use a stable, isotopically labeled internal standard for this compound to correct for matrix effects and variations in instrument response.
-
-
Possible Cause 3: Efflux transporter activity.
-
Troubleshooting: Consider co-administration with a known P-glycoprotein inhibitor in preclinical models to assess the impact of efflux on this compound brain penetration. This can help determine if active efflux is a significant factor in limiting brain concentrations.
-
Issue 2: High variability in this compound concentrations between individual animals in a study.
-
Possible Cause 1: Differences in oral absorption.
-
Troubleshooting: Ensure consistent administration of the oral dose. Consider measuring plasma concentrations at multiple time points to assess the absorption profile in individual animals.
-
-
Possible Cause 2: Inter-animal differences in metabolism or transporter expression.
-
Troubleshooting: While challenging to control, acknowledging this biological variability is important. Ensure that experimental groups are sufficiently large to obtain statistically meaningful data.
-
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the blood-brain barrier permeability of this compound from preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetics of DS-1001a in Mice
| Parameter | Plasma | Brain | Brain/Plasma Ratio |
| AUC (ng eq. h/g) | 12,500 | 8,140 | ~0.65 |
Data from a study using [14C]DS-1001a administered orally to mice at 10 mg/kg.[3]
Table 2: Clinical Brain-to-Plasma Concentration Ratios of this compound in Patients with IDH1-Mutant Gliomas
| Patient Cohort | Brain/Plasma Concentration Ratio Range (Free Form) |
| Recurrent/Progressive IDH1-Mutant Glioma | 0.10 - 0.77 |
Data from a phase I clinical trial (NCT03030066). Concentrations were measured in on-treatment brain tumor samples and corresponding plasma samples.[2]
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Brain-to-Plasma Ratio in Mice
Objective: To determine the concentration of this compound in the brain and plasma of mice at a specific time point after oral administration.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Mice (specify strain, age, and weight)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Surgical tools for brain extraction
-
Homogenizer
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single oral dose of this compound to each mouse.
-
Sample Collection: At the desired time point post-dosing, anesthetize the mouse.
-
Collect a blood sample via cardiac puncture into an EDTA tube. Centrifuge the blood to separate the plasma.
-
Perfuse the mouse with ice-cold PBS to remove blood from the brain.
-
Carefully dissect the entire brain and weigh it.
-
Sample Preparation:
-
Store plasma samples at -80°C until analysis.
-
Homogenize the brain tissue in a known volume of PBS on ice.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.
-
Prepare calibration standards and quality control samples in the respective matrices.
-
Analyze the plasma and brain homogenate samples.
-
-
Data Analysis:
-
Calculate the concentration of this compound in plasma (ng/mL) and brain tissue (ng/g).
-
Determine the brain-to-plasma concentration ratio.
-
Visualizations
References
Technical Support Center: DS-1001b Degradation and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability, storage, and handling of DS-1001b to ensure the integrity of your experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a powder should be stored at -20°C for long-term stability, where it can be kept for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO). For optimal stability, these stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to two years or at -20°C for up to one year. When preparing solutions, be aware that hygroscopic DMSO can significantly impact the solubility of this compound; therefore, using newly opened DMSO is advised.
Q3: What is a suitable formulation for in vivo studies?
A3: A common formulation for in vivo administration involves a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare this formulation fresh on the day of use.
Q4: What are the known degradation pathways for this compound?
A4: Currently, there is limited publicly available information detailing the specific degradation pathways and products of this compound under forced degradation conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress). However, based on its chemical structure, which includes an indole ring, a propenoic acid moiety, and a substituted isoxazole, potential degradation could involve oxidation of the indole ring or hydrolysis of the amide linkage under extreme pH or oxidative stress. Further stability-indicating studies are required to fully characterize its degradation profile.
Troubleshooting Guide: this compound Degradation in Experiments
This guide will help you identify and resolve potential issues related to this compound degradation during your experimental workflow.
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
-
Potential Cause: Degradation of this compound in aqueous cell culture media.
-
Troubleshooting Steps:
-
Minimize time in aqueous solution: Prepare fresh dilutions of this compound from a frozen DMSO stock immediately before adding to your cell cultures.
-
Assess media stability: If possible, perform a short-term stability study by incubating this compound in your specific cell culture medium at 37°C for the duration of your experiment and then analyze for degradation using a suitable analytical method like HPLC.
-
Control for solvent effects: Ensure that the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells and that all experimental conditions, including controls, have the same final DMSO concentration.
-
Issue 2: Variability in results between different experimental dates.
-
Potential Cause: Improper storage or handling of this compound stock solutions.
-
Troubleshooting Steps:
-
Avoid freeze-thaw cycles: Aliquot your stock solution into single-use vials to prevent degradation from repeated temperature changes.
-
Verify storage temperature: Ensure that your freezer maintains a consistent temperature of -20°C or -80°C.
-
Protect from light: Store stock solutions in amber vials or wrap them in foil to prevent potential photodegradation, a common issue with complex organic molecules.
-
Issue 3: Unexpected peaks observed during analytical chromatography (e.g., HPLC, LC-MS).
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review preparation and storage procedures: Ensure that all handling and storage guidelines have been strictly followed.
-
Conduct a forced degradation study: To understand potential degradation products, you can perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times of potential degradants.
-
Use a stability-indicating method: If you are developing an analytical method, ensure it is capable of separating the intact this compound from any potential degradation products.
-
Data Presentation: Storage and Stability Summary
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years | Protect from moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| Stock Solution in DMSO | -80°C | 2 years | Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 year | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -80°C or -20°C.
-
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method Development (General Approach)
This is a general guideline as a specific validated method for this compound is not publicly available.
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Materials: this compound, HPLC-grade solvents (e.g., acetonitrile, methanol, water), buffers (e.g., phosphate, acetate), acid (e.g., HCl), base (e.g., NaOH), oxidizing agent (e.g., H₂O₂), HPLC system with a UV or PDA detector, C18 analytical column.
-
Forced Degradation Study:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat this compound powder at 105°C for 24 hours.
-
Photodegradation: Expose this compound solution to UV light (254 nm) for 24 hours.
-
-
Method Development:
-
Screen different mobile phase compositions (e.g., varying ratios of acetonitrile/methanol and water/buffer) and pH to achieve optimal separation of the parent compound and any observed degradation peaks.
-
Optimize column temperature and flow rate.
-
Select a detection wavelength that provides a good response for both this compound and its degradation products.
-
-
Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on mutant IDH1.
Technical Support Center: DS-1001b Experiments and Cell Line Integrity
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with DS-1001b who may be facing challenges related to cell line contamination. Maintaining the integrity of cell lines is paramount for obtaining reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound are growing slower than expected. Could this be due to contamination?
A1: Yes, a reduced proliferation rate is a common indicator of cell culture contamination, particularly by mycoplasma.[1] Mycoplasma can compete with your cells for essential nutrients, leading to stunted growth.[1][2] However, it's also important to consider the known effects of this compound on your specific cell line. This compound, a mutant IDH1 inhibitor, has been shown to impair the proliferation of certain cancer cell lines, such as those with IDH1 mutations.[3][4] It can induce cell cycle arrest, which would also result in slower growth.[3][4]
Actionable Steps:
-
Review Literature: Confirm the expected impact of this compound on your cell line's proliferation from published studies.
-
Test for Mycoplasma: This is a crucial step as mycoplasma contamination is not visible by standard microscopy.[2][5] Use a reliable detection method such as PCR, ELISA, or DNA staining.[6][7]
-
Check for Other Contaminants: While less subtle than mycoplasma, bacterial or yeast contamination can also affect cell growth and should be ruled out by microscopic examination.[5]
Q2: I'm observing unexpected changes in cellular morphology and poor cell attachment after this compound treatment. What could be the cause?
A2: Morphological changes and decreased cell attachment can be symptoms of contamination. Mycoplasma infection can alter cell shape and reduce viability, leading to detachment.[8] Some bacterial and yeast contaminants can also cause visible changes in cell appearance and adherence. However, it is also possible that the observed effects are a direct result of this compound's mechanism of action in your specific cell model, which can include promoting cellular differentiation.[4]
Actionable Steps:
-
Visual Inspection: Carefully examine your cultures under a microscope for signs of common contaminants like bacteria (turbidity, motile particles) or yeast (oval, budding particles).[5][9]
-
Cell Line Authentication: If you suspect cross-contamination with another cell line, which can have a different morphology, perform Short Tandem Repeat (STR) analysis to confirm the identity of your cell line.[10][11]
-
Control Experiments: Compare the morphology of your this compound-treated cells with untreated control cells and vehicle-treated control cells to distinguish between drug effects and potential contamination.
Q3: My experimental results with this compound are inconsistent and not reproducible. Could cell line contamination be the culprit?
A3: Absolutely. Cell line contamination is a major cause of unreliable and irreproducible experimental results.[1] Contaminants can alter numerous cellular processes, including gene expression, metabolism, and signaling pathways, which can significantly impact how cells respond to a drug like this compound.[12][13] Mycoplasma, for instance, can alter the expression of hundreds of genes, including those related to growth factors and oncogenes.[13]
Actionable Steps:
-
Immediate Testing: Halt experiments and immediately test your cell cultures for a broad range of contaminants, with a primary focus on mycoplasma.
-
Review Aseptic Technique: Thoroughly review your laboratory's aseptic techniques to identify and eliminate potential sources of contamination.[6][14]
-
Authenticated Stocks: If contamination is confirmed, discard the contaminated cell line and start a new culture from a frozen, authenticated, and contamination-free stock.[15]
Troubleshooting Guides
Issue 1: Suspected Mycoplasma Contamination
Mycoplasma is a common and insidious contaminant that can significantly alter experimental outcomes.[2][13]
Symptoms:
-
Reduced cell proliferation rate.[1]
-
Changes in cell morphology and attachment.
-
Decreased transfection efficiency.[1]
-
No visible turbidity in the culture medium.[2]
Detection Methods:
| Detection Method | Principle | Advantages | Disadvantages |
| PCR-Based Assays | Amplification of mycoplasma-specific DNA. | High sensitivity and specificity; rapid results.[6] | Can be prone to false positives from DNA contamination. |
| ELISA | Detects mycoplasma antigens. | Specific and relatively easy to perform.[6] | May be less sensitive than PCR. |
| DNA Staining (e.g., DAPI, Hoechst) | Stains DNA; mycoplasma appear as small, extranuclear fluorescent dots. | Inexpensive and can be done in-house with a fluorescence microscope.[5] | Can be subjective and less sensitive than other methods. |
| Microbial Culture | Growth of mycoplasma on selective agar. | Gold standard for sensitivity.[6] | Time-consuming (weeks) and requires specialized facilities.[6] |
Experimental Protocol: PCR-Based Mycoplasma Detection
-
Sample Collection: Collect 1 ml of cell culture supernatant from a 2-3 day old culture (cells should be in log phase).
-
DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit suitable for biological fluids.
-
PCR Amplification: Use a commercial PCR kit specifically designed for mycoplasma detection. These kits typically contain primers that target conserved regions of the mycoplasma 16S rRNA gene.
-
Reaction Setup: Prepare the PCR reaction mix according to the manufacturer's instructions, including positive and negative controls.
-
Thermocycling: Run the PCR reaction in a thermocycler using the recommended cycling conditions.
-
Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose gel. The presence of a band of the expected size indicates mycoplasma contamination.
Prevention and Remediation:
-
Prevention: The best approach is prevention.[6] Quarantine all new cell lines until they have been tested for mycoplasma.[14] Use dedicated media and reagents for each cell line and practice strict aseptic technique.[14]
-
Remediation: If contamination is detected, the recommended course of action is to discard the contaminated culture and start over with a clean stock.[13][15] If the cell line is irreplaceable, specialized antibiotics can be used, but this should be a last resort as they can be toxic to the cells and may not completely eliminate the contamination.[16]
Issue 2: Suspected Cell Line Cross-Contamination or Misidentification
Working with the wrong cell line will invalidate your experimental findings.
Indicators of a Problem:
-
Cell morphology does not match the expected phenotype.
-
Inconsistent experimental results.
-
Unexpected drug response (or lack thereof) when treating with this compound. For example, if you are expecting to see an effect on 2-hydroxyglutarate (2-HG) production in an IDH1-mutant cell line, but see no change, you may not be working with the correct cell line.
Authentication Method: Short Tandem Repeat (STR) Profiling
STR profiling is the gold standard for authenticating human cell lines.[17] It involves the analysis of short, repetitive DNA sequences that are highly variable between individuals, creating a unique genetic fingerprint for each cell line.[18]
Experimental Protocol: STR Profiling
-
Sample Submission: Provide a sample of your cell culture (either as a cell pellet or on a sample collection card) to a reputable cell line authentication service.
-
DNA Extraction and Amplification: The service will extract genomic DNA from your cells and use PCR to amplify multiple STR loci.[18]
-
Fragment Analysis: The amplified fragments are separated by size using capillary electrophoresis.[18]
-
Profile Generation and Comparison: The resulting STR profile is compared to a reference database of known cell line profiles to confirm its identity.
Prevention:
-
Source Reputable Cell Lines: Obtain cell lines from trusted cell banks (e.g., ATCC).[11][14]
-
Maintain Records: Keep detailed records of cell line source, passage number, and authentication results.[11]
-
Regular Testing: Authenticate your cell lines regularly, especially when establishing new cell banks, before publishing, and if you suspect a problem.
Visual Guides
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound in IDH1-mutant cells.
Workflow: Cell Line Contamination Troubleshooting
Caption: Logical workflow for troubleshooting suspected cell line contamination.
References
- 1. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 2. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. azolifesciences.com [azolifesciences.com]
- 6. biocompare.com [biocompare.com]
- 7. goldbio.com [goldbio.com]
- 8. news-medical.net [news-medical.net]
- 9. yeasenbio.com [yeasenbio.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. LABTips: Preventing Cell Line Misidentification | Labcompare.com [labcompare.com]
- 12. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf US [eppendorf.com]
- 13. invivogen.com [invivogen.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Contamination in Cell Culture: What to Do and How to Prevent It [cytion.com]
- 16. Cell Culture Contamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. cellculturedish.com [cellculturedish.com]
- 18. Cell Line Authentication Resources [promega.com]
Validation & Comparative
A Comparative Guide to IDH1 Inhibitors in Glioma: An In-Depth Analysis of DS-1001b and Other Key Players
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of DS-1001b against other prominent IDH1 inhibitors in the treatment of glioma. This document synthesizes key clinical trial data, details experimental methodologies, and visualizes complex biological and procedural information to offer an objective overview of the current landscape.
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a defining characteristic of a significant subset of gliomas, particularly lower-grade gliomas. This has led to the development of targeted therapies aimed at inhibiting the mutant IDH1 protein. This guide focuses on this compound, a novel, brain-penetrant IDH1 inhibitor, and compares its performance with other notable inhibitors in this class: vorasidenib, ivosidenib, and olutasidenib.
Performance Comparison of IDH1 Inhibitors
The following tables summarize the key efficacy and safety data from clinical trials of this compound and other major IDH1 inhibitors for the treatment of IDH1-mutant glioma.
Efficacy in IDH1-Mutant Glioma
| Drug | Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | Phase I (NCT03030066) | Recurrent/Progressive Glioma | Enhancing: 17.1%Non-enhancing: 33.3%[1][2][3] | Enhancing: 10.4 monthsNon-enhancing: Not Reached[3] |
| Vorasidenib | INDIGO (Phase III) (NCT04164901) | Grade 2 Glioma | Not the primary endpoint. | 27.7 months[4][5][6] |
| Ivosidenib | Phase I (NCT02073994) | Advanced Glioma | Non-enhancing: 2.9% | Non-enhancing: 13.6 monthsEnhancing: 1.4 months[7] |
| Olutasidenib | Phase Ib/II (NCT02719574) | Relapsed/Refractory Glioma | 8% (Partial Response)[8] | 8.3 months (single agent)[9] |
Safety and Tolerability
| Drug | Trial | Common Adverse Events (>20% of patients) | Grade ≥3 Adverse Events |
| This compound | Phase I (NCT03030066) | Skin hyperpigmentation, diarrhea, pruritus, alopecia, arthralgia, nausea, headache, rash, dry skin.[3][10] | 42.6% of patients experienced at least one Grade 3 AE. No Grade 4 or 5 AEs reported.[2][3] |
| Vorasidenib | INDIGO (Phase III) (NCT04164901) | Increased ALT, COVID-19, fatigue, increased AST, headache, diarrhea, nausea.[5] | 22.8% of patients. Most common was increased ALT (9.6%).[6] |
| Ivosidenib | Phase I (NCT02073994) | Not specified in detail in the provided results. | 19.7% of patients.[7] |
| Olutasidenib | Phase Ib/II (NCT02719574) | Fatigue (50%), nausea (50%), diarrhea (33%), ALT increase (29%), headache (29%).[9] | Increased ALT and AST (12% each).[8] |
Mechanism of Action and Signaling Pathways
IDH1 mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[11] D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and promoting tumorigenesis.[12] IDH1 inhibitors like this compound are designed to selectively bind to and inhibit the mutant IDH1 enzyme, thereby reducing the levels of D-2-HG.[2][13] Preclinical studies with this compound have shown that its administration leads to a reduction in 2-HG levels and impairs tumor growth.[14]
Caption: IDH1 mutation leads to the production of 2-HG, driving tumorigenesis. This compound inhibits mutant IDH1.
Experimental Protocols
Below are the summarized methodologies for the key clinical trials of the discussed IDH1 inhibitors.
This compound: Phase I Study (NCT03030066)
-
Study Design: A multicenter, open-label, dose-escalation Phase I trial.[2][10]
-
Inclusion Criteria: Patients aged 20 years or older with histologically confirmed, recurrent or progressive glioma harboring an IDH1-R132 mutation, who have progressed after standard treatment including radiotherapy.[1] Patients were required to have measurable disease as per RANO criteria and an ECOG performance status of 0 to 2.[1]
-
Exclusion Criteria: Patients with significant symptoms of increased intracranial pressure, another active neoplasm, or prior treatment with any IDH1 inhibitor.[1]
-
Treatment: this compound was administered orally twice daily in 21-day cycles, with doses ranging from 125 mg to 1400 mg.[2] Dose escalation was guided by a modified continual reassessment method.[2][10]
-
Endpoints: The primary objectives were to assess the safety, tolerability, and determine the maximum tolerated dose of this compound. Secondary objectives included evaluating pharmacokinetics, pharmacodynamics, and anti-tumor activity. Tumor response was assessed using RANO and RANO-LGG criteria.[10]
Caption: Workflow of the this compound Phase I clinical trial.
Vorasidenib: INDIGO Phase III Study (NCT04164901)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase III trial.[5][15]
-
Inclusion Criteria: Patients aged 12 years or older with residual or recurrent Grade 2 oligodendroglioma or astrocytoma with a confirmed IDH1 or IDH2 mutation.[15][16] Patients must have undergone surgery as their only prior treatment.[15][16]
-
Exclusion Criteria: Prior anticancer therapy other than surgery, including chemotherapy and radiotherapy.[16]
-
Treatment: Patients were randomized 1:1 to receive either vorasidenib 40 mg once daily or a matching placebo in 28-day cycles.[5][15]
-
Endpoints: The primary endpoint was progression-free survival based on blinded independent central review.[5][6] A key secondary endpoint was the time to the next anticancer intervention.[5][6]
Ivosidenib: Phase I Study (NCT02073994)
-
Study Design: A multicenter, open-label, dose escalation and expansion Phase I trial.[7][17]
-
Inclusion Criteria: Patients with advanced solid tumors, including glioma, harboring an IDH1 mutation.[17][18]
-
Exclusion Criteria: Untreated or symptomatic brain metastases.[17]
-
Treatment: Ivosidenib was administered orally. The dose escalation phase tested doses from 100 mg twice daily to 1200 mg once daily.[7] The recommended Phase II dose of 500 mg once daily was used in the expansion cohort.[7]
-
Endpoints: The primary objectives were to assess the safety and tolerability of ivosidenib and to determine the maximum tolerated dose or recommended Phase II dose.[7][17] Secondary objectives included evaluation of clinical response.[7]
Olutasidenib: Phase Ib/II Study (NCT02719574)
-
Study Design: An open-label, multicenter, non-randomized Phase Ib/II trial.[8][19]
-
Inclusion Criteria: Patients aged 18 years or older with histologically confirmed IDH1 R132X-mutated glioma that had relapsed or progressed on or following standard therapy and had measurable disease.[8][19]
-
Exclusion Criteria: Prior radiation therapy within 4 weeks of the first dose of the study treatment.[19]
-
Treatment: Patients received olutasidenib 150 mg orally twice daily in continuous 28-day cycles.[8][19]
-
Endpoints: The primary endpoints were dose-limiting toxicities and safety in Phase I, and objective response rate in Phase II.[8][19]
Comparative Analysis and Future Directions
This compound has demonstrated promising anti-tumor activity in both enhancing and non-enhancing recurrent or progressive IDH1-mutant gliomas in its initial Phase I trial.[1][2][3] A notable feature of this compound is its designed ability to penetrate the blood-brain barrier.[10][20]
Vorasidenib, in a large Phase III trial, has shown a significant improvement in progression-free survival in patients with Grade 2 IDH-mutant glioma, establishing a new benchmark for this patient population.[4][5][6] Ivosidenib and olutasidenib have also shown clinical activity, particularly in non-enhancing and relapsed/refractory settings, respectively.[7][8]
The choice of an IDH1 inhibitor may depend on several factors, including the specific type and grade of glioma, whether the tumor is enhancing or non-enhancing, and the patient's prior treatment history. Head-to-head comparative trials would be invaluable in determining the optimal sequencing and application of these agents.
Caption: Comparison of IDH1 inhibitors based on key factors.
Further research, including ongoing and future clinical trials, will continue to refine our understanding of the optimal use of this compound and other IDH1 inhibitors in the management of IDH1-mutant glioma. The development of these targeted therapies represents a significant advancement in the treatment of this challenging disease.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of Vorasidenib (AG-881) in Participants With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation (INDIGO) [clin.larvol.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Vorasidenib in IDH1- or IDH2-Mutant Low-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Olutasidenib (FT-2102) in patients with relapsed or refractory IDH1-mutant glioma: A multicenter, open-label, phase Ib/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. ascopubs.org [ascopubs.org]
- 11. Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Study of Vorasidenib (AG-881) in Participants With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation (INDIGO) [clinicaltrials.servier.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. CIViC - Clinical Interpretation of Variants in Cancer [civicdb.org]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
Validating DS-1001b Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the cellular target engagement of DS-1001b, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a clear understanding of the underlying mechanisms and experimental workflows.
This compound is an orally active, blood-brain barrier-permeable inhibitor of mutant IDH1, which is frequently found in gliomas and other cancers.[1][2][3] The mutated IDH1 enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][4][5] 2-HG accumulation leads to epigenetic dysregulation and oncogenesis.[5] this compound binds to an allosteric pocket on the surface of the mutant IDH1 dimer, stabilizing it in an inactive "open" conformation and thereby inhibiting 2-HG production.[4][6]
Quantitative Comparison of Target Engagement Validation Methods
The primary and most direct method for validating this compound target engagement is the measurement of the oncometabolite 2-HG. However, downstream cellular responses and direct biophysical assays can also be employed.
| Validation Method | Key Parameter | This compound Performance Data | Alternative Methods/Inhibitors | Cell Lines Used in Studies | References |
| Pharmacodynamic Marker | 2-HG Reduction | Significantly lower 2-HG in on-treatment brain tumor samples.[5][7] | Measurement of changes in other metabolites, such as α-KG. | A1074 (Glioblastoma PDX), JJ012, L835 (Chondrosarcoma) | [2][8] |
| Enzymatic Inhibition | IC50 (IDH1 R132H) | 8 nM | Other mutant IDH1 inhibitors (e.g., Ivosidenib, Olutasidenib). | Not applicable (cell-free assay) | |
| Enzymatic Inhibition | IC50 (IDH1 R132C) | 11 nM | Other mutant IDH1 inhibitors. | Not applicable (cell-free assay) | [6] |
| Enzymatic Inhibition | IC50 (Wild-Type IDH1) | 180 nM | Other mutant IDH1 inhibitors. | Not applicable (cell-free assay) | [6] |
| Cellular Proliferation | GI50 | 81 nM (JJ012), 77 nM (L835) | Standard chemotherapy, other targeted therapies. | JJ012, L835 (Chondrosarcoma) | [3] |
| Cell Cycle Arrest | G0/G1 Phase Increase | 5.4% increase in G0/G1 phase cells. | CDK4/6 inhibitors. | JJ012 (Chondrosarcoma) | [8] |
| Epigenetic Modification | H3K9me3 Demethylation | Upregulation of SOX9 and CDKN1C via H3K9me3 demethylation. | Histone demethylase inhibitors. | L835, JJ012 (Chondrosarcoma) | [8] |
| Direct Target Binding | Thermal Shift | Not reported for this compound. | Cellular Thermal Shift Assay (CETSA) is a general method. | Not applicable | [9] |
Signaling Pathway and Experimental Workflows
Mutant IDH1 Signaling Pathway and this compound Inhibition
Caption: Mutant IDH1 converts α-KG to 2-HG, driving oncogenesis. This compound inhibits this process.
Experimental Protocols for Target Engagement Validation
Measurement of 2-Hydroxyglutarate (2-HG) Levels
This is the most direct pharmacodynamic readout of this compound activity.
Protocol:
-
Cell Treatment: Plate cells with the IDH1 mutation and treat with a dose range of this compound or vehicle control for a specified time (e.g., 24-72 hours).
-
Metabolite Extraction:
-
Aspirate media and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
2-HG Quantification:
-
Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS).
-
Use a standard curve with known concentrations of 2-HG to quantify the levels in the samples.
-
-
Data Analysis: Normalize the 2-HG levels to the total protein concentration or cell number for each sample. Compare the 2-HG levels in this compound-treated cells to the vehicle-treated controls.
Caption: Workflow for measuring intracellular 2-HG levels to validate this compound target engagement.
Western Blot for Histone H3 Lysine 9 Trimethylation (H3K9me3)
This compound treatment has been shown to reverse the epigenetic changes induced by 2-HG, including the demethylation of H3K9me3.[8]
Protocol:
-
Cell Lysis: Treat cells with this compound or vehicle control. Harvest and lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with a primary antibody against H3K9me3.
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the H3K9me3 signal to a loading control, such as total Histone H3.
Cell Cycle Analysis by Flow Cytometry
Inhibition of mutant IDH1 by this compound can induce cell cycle arrest, particularly in the G1 phase.[8]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound or vehicle control. Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cellular Thermal Shift Assay (CETSA) - An Alternative Approach
CETSA is a biophysical method that can be used to directly confirm the binding of a compound to its target protein in a cellular environment.[9] While not specifically reported for this compound, it represents a powerful tool for target engagement validation.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble mutant IDH1 protein in the supernatant at each temperature using Western blotting or another protein detection method.
-
Data Analysis: Plot the percentage of soluble mutant IDH1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm direct target binding.
References
- 1. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR this compound IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 5. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a novel BBB-permeable mutant IDH1 inhibitor, this compound: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Mutant IDH1 Inhibitors: DS-1001b in Clinical Context
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a key oncogenic driver in several cancers, including glioma and chondrosarcoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which disrupts normal cellular processes, including epigenetic regulation, and promotes tumorigenesis. A new wave of targeted therapies aims to inhibit this mutant enzyme. This guide provides a comparative analysis of the clinical trial results and patient outcomes for DS-1001b, a novel mutant IDH1 inhibitor, alongside two other prominent inhibitors in this class: Ivosidenib and Vorasidenib. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.
Introduction to Mutant IDH1 Inhibition in Oncology
The discovery of IDH1 mutations as a frequent event in certain cancers has opened a new avenue for targeted cancer therapy. The mutant IDH1 enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to D-2-HG.[1][2] The accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, including TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[1][3][4][5] This leads to widespread epigenetic alterations, including DNA hypermethylation and changes in histone marks, which ultimately block cellular differentiation and promote cancer development.[1][2] Inhibitors of mutant IDH1 are designed to block the production of D-2-HG, thereby restoring normal epigenetic regulation and inducing differentiation of cancer cells.
Comparative Analysis of Mutant IDH1 Inhibitors
This section provides a detailed overview of this compound and its key comparators, Ivosidenib and Vorasidenib.
This compound
This compound is an orally bioavailable and brain-penetrant small molecule inhibitor of the mutant IDH1 R132X enzyme.[6][7] Preclinical studies have demonstrated its ability to decrease 2-HG levels and impair tumor growth in both chondrosarcoma and glioblastoma models.[8] A first-in-human Phase I clinical trial (NCT03030066) has evaluated its safety and efficacy in patients with recurrent or progressive IDH1-mutant gliomas.[6][7]
Ivosidenib (AG-120)
Ivosidenib is an oral inhibitor of the mutant IDH1 enzyme. It is approved for the treatment of acute myeloid leukemia (AML) with an IDH1 mutation and has been extensively studied in other solid tumors, including gliomas (NCT02073994).[9][10]
Vorasidenib (AG-881)
Vorasidenib is an oral, brain-penetrant dual inhibitor of both mutant IDH1 and IDH2 enzymes.[11][12] It has been investigated in a Phase I study for patients with advanced solid tumors, including gliomas, harboring IDH1 or IDH2 mutations (NCT02481154).[11][12]
Clinical Trial Results: A Head-to-Head Comparison
The following tables summarize the key efficacy and safety data from the clinical trials of this compound, Ivosidenib, and Vorasidenib in patients with glioma.
Efficacy Data
| Parameter | This compound (NCT03030066) [8][13] | Ivosidenib (NCT02073994) [9][10] | Vorasidenib (NCT02481154) [11][12] |
| Patient Population | Recurrent/Progressive IDH1-Mutant Glioma | Advanced IDH1-Mutant Glioma | Recurrent/Progressive IDH1/2-Mutant Glioma |
| Number of Patients | 47 | 66 | 52 (glioma cohort) |
| Objective Response Rate (ORR) | Enhancing: 17.1%, Non-enhancing: 33.3% | Non-enhancing: 2.9% | Non-enhancing: 18% (1 PR, 3 MR) |
| Median Progression-Free Survival (PFS) | Enhancing: 10.4 months, Non-enhancing: Not Reached | Non-enhancing: 13.6 months | Non-enhancing: 36.8 months |
| Stable Disease (SD) | Enhancing: 10/29 pts, Non-enhancing: 7/9 pts | Non-enhancing: 85.7% | - |
Safety and Tolerability
| Adverse Event (Any Grade) | This compound (NCT03030066) [7][13] | Ivosidenib (Retrospective Study) [14][15][16] | Vorasidenib (INDIGO Trial) [17][18][19] |
| Grade ≥3 Adverse Events | 42.6% | 19.7% | 22.8% |
| Diarrhea | >20% | 28% | 24.6% |
| Fatigue | - | - | 32.3% |
| Nausea | >20% | - | 21.6% |
| Headache | >20% | 32% | 26.9% |
| Pruritus | >20% | - | - |
| Rash | >20% | - | - |
| Skin Hyperpigmentation | >20% | - | - |
| Alopecia | >20% | - | - |
| Arthralgia | >20% | - | - |
| Increased ALT | - | - | 38.9% (Grade ≥3: 9.6%) |
| Increased AST | - | - | 28.7% |
Experimental Protocols
This compound Phase I Trial (NCT03030066)
-
Study Design: A multicenter, open-label, dose-escalation Phase I study.[6][20]
-
Patient Population: Patients aged ≥20 years with histologically confirmed recurrent or progressive glioma with an IDH1-R132 mutation who have progressed after standard treatment, including radiotherapy.[21]
-
Intervention: this compound administered orally twice daily in 21-day cycles. Doses ranged from 125 mg to 1400 mg.[6][20]
-
Primary Outcome Measures: Safety and tolerability, determination of the maximum tolerated dose (MTD).[21]
Ivosidenib in Advanced Glioma (NCT02073994)
-
Study Design: A multicenter, open-label, dose-escalation and expansion Phase I study.[10]
-
Patient Population: Patients with advanced solid tumors, including glioma, with a documented IDH1 mutation.[10]
-
Intervention: Ivosidenib administered orally once daily in 28-day cycles. The recommended Phase II dose was determined to be 500 mg once daily.[10]
-
Primary Outcome Measures: Safety, tolerability, and determination of the MTD.[10]
Vorasidenib in Recurrent/Progressive Glioma (NCT02481154)
-
Study Design: A multicenter, open-label, dose-escalation Phase I study.[11][12]
-
Patient Population: Patients with recurrent or progressive glioma with an IDH1 or IDH2 mutation.[22]
-
Intervention: Vorasidenib administered orally once daily in 28-day cycles.[11][12]
-
Primary Outcome Measures: Safety, tolerability, and determination of the MTD.[23]
Signaling Pathways and Mechanism of Action
The oncogenic activity of mutant IDH1 is driven by the production of D-2-HG. This oncometabolite competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation.
Caption: Mutant IDH1 signaling pathway and therapeutic intervention.
The following diagram illustrates the typical workflow for a dose-escalation Phase I clinical trial, such as the one conducted for this compound.
Caption: Phase I dose-escalation clinical trial workflow.
Conclusion and Future Directions
This compound has demonstrated a manageable safety profile and promising anti-tumor activity in patients with recurrent or progressive IDH1-mutant gliomas. Its efficacy, particularly in non-enhancing tumors, appears comparable to other mutant IDH1 inhibitors like Ivosidenib and Vorasidenib. The distinct adverse event profiles of these agents may influence treatment decisions for individual patients. Further investigation in larger, randomized trials is warranted to definitively establish the clinical benefit of this compound and to identify patient populations most likely to respond to this targeted therapy. The development of these inhibitors marks a significant advancement in the precision medicine approach to treating IDH-mutant cancers.
References
- 1. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxyglutarate modulates histone methylation at specific loci and alters gene expression via Rph1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
- 6. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR this compound IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Ivosidenib in Isocitrate Dehydrogenase 1 - Mutated Advanced Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Vorasidenib, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ivosidenib for the treatment of IDH1-mutant glioma, grades 2–4: Tolerability, predictors of response, and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. snconnect.survivornet.com [snconnect.survivornet.com]
- 19. onclive.com [onclive.com]
- 20. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Vorasidenib, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to DS-1001b: In Vitro and In Vivo Efficacy in IDH1-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of DS-1001b, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The performance of this compound is evaluated against other notable IDH1 inhibitors, Ivosidenib (AG-120) and Vorasidenib (AG-881), with supporting experimental data to inform preclinical and clinical research decisions.
Executive Summary
This compound is an orally bioavailable, brain-penetrant small molecule inhibitor specifically targeting the R132 mutation in the IDH1 enzyme. This mutation is a key driver in several cancers, including glioma and chondrosarcoma. This compound has demonstrated potent and selective inhibition of mutant IDH1, leading to a reduction in the oncometabolite 2-hydroxyglutarate (2-HG) and subsequent anti-tumor effects. This guide presents a detailed analysis of its preclinical and clinical data, offering a direct comparison with Ivosidenib and Vorasidenib to highlight their respective therapeutic potentials.
Data Presentation
In Vitro Efficacy
Table 1: Biochemical Activity of IDH1 Inhibitors against Mutant IDH1/2 Enzymes
| Compound | Target | IC50 (nM) | Selectivity vs. WT IDH1 | Selectivity vs. WT IDH2 |
| This compound | IDH1-R132H | 8 | ~22.5-fold | >1250-fold |
| IDH1-R132C | 11 | ~16.4-fold | >909-fold | |
| Ivosidenib (AG-120) | IDH1-R132H | 12 | High (Specific values not consistently reported) | High (Specific values not consistently reported) |
| IDH1-R132C | 13 | High (Specific values not consistently reported) | High (Specific values not consistently reported) | |
| IDH1-R132G | 8 | High (Specific values not consistently reported) | High (Specific values not consistently reported) | |
| IDH1-R132L | 13 | High (Specific values not consistently reported) | High (Specific values not consistently reported) | |
| IDH1-R132S | 12 | High (Specific values not consistently reported) | High (Specific values not consistently reported) | |
| Vorasidenib (AG-881) | IDH1-R132C | 0.04 - 22 | High (Specific values not consistently reported) | Dual inhibitor |
| IDH1-R132G | 0.04 - 22 | High (Specific values not consistently reported) | Dual inhibitor | |
| IDH1-R132H | 0.04 - 22 | High (Specific values not consistently reported) | Dual inhibitor | |
| IDH1-R132S | 0.04 - 22 | High (Specific values not consistently reported) | Dual inhibitor | |
| IDH2-R140Q | 7 - 14 | Not Applicable | Dual inhibitor | |
| IDH2-R172K | 130 | Not Applicable | Dual inhibitor |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Cellular Activity of IDH1 Inhibitors in Mutant IDH1 Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IDH1 Mutation | IC50 (2-HG Inhibition, nM) |
| This compound | Patient-Derived Cells | Glioblastoma | IDH1-R132H | 20 - 50 |
| Patient-Derived Cells | Chondrosarcoma | IDH1-R132C | 20 - 50 | |
| Ivosidenib (AG-120) | HT-1080 | Fibrosarcoma | IDH1-R132C | 8 |
| Vorasidenib (AG-881) | U-87 MG (engineered) | Glioblastoma | IDH2-R140Q | < 50 |
| HT-1080 | Fibrosarcoma | IDH1-R132C | < 50 | |
| TS603 | Glioblastoma | IDH1-R132H | < 50 |
Data compiled from multiple sources.[1][2][3]
In Vivo Efficacy
Table 3: Anti-Tumor Activity of IDH1 Inhibitors in Patient-Derived Xenograft (PDX) Models
| Compound | PDX Model | Cancer Type | IDH1 Mutation | Key Findings |
| This compound | A1074 (subcutaneous & orthotopic) | Glioblastoma | IDH1-R132H | Significantly impaired tumor growth and decreased 2-HG levels.[5] |
| Ivosidenib (AG-120) | HT-1080 (subcutaneous) | Fibrosarcoma | IDH1-R132C | Rapidly reduced tumor 2-HG concentrations.[6][7] |
| AML PDX | Acute Myeloid Leukemia | mIDH1 | Combination with Azacitidine led to >99% reduction in hCD45+ cells in bone marrow.[8] | |
| Vorasidenib (AG-881) | TS603 (orthotopic) | Glioblastoma | IDH1-R132H | Reduced tumor 2-HG production by >97%.[9] |
Table 4: Clinical Trial Efficacy of IDH1 Inhibitors in IDH1-Mutant Glioma
| Compound | Trial Phase | Key Efficacy Endpoints (Enhancing Tumors) | Key Efficacy Endpoints (Non-Enhancing Tumors) |
| This compound | Phase I (NCT03030066) | ORR: 17.1% (1 CR, 5 PR); Median PFS: 10.4 months.[10] | ORR: 33.3% (4 MR); Median PFS: Not Reached.[10] |
| Ivosidenib (AG-120) | Phase I (NCT02073994) | 45.2% achieved Stable Disease; Median PFS: 1.4 months.[11] | ORR: 2.9% (1 PR); 85.7% achieved Stable Disease; Median PFS: 13.6 months.[11] |
| Vorasidenib (AG-881) | Phase III (INDIGO) | Not specifically reported for enhancing vs. non-enhancing in this trial. | Median PFS: 27.7 months (vs. 11.1 months for placebo); Reduced risk of progression or death by 61%.[12][13] |
ORR: Objective Response Rate; CR: Complete Response; PR: Partial Response; MR: Minor Response; PFS: Progression-Free Survival.
Experimental Protocols
In Vitro Assays
Enzymatic Activity Assay: The inhibitory activity of compounds on mutant IDH1 enzymes was determined using a biochemical assay. Recombinant human mutant IDH1 enzymes (e.g., R132H, R132C) were incubated with the test compound at various concentrations in the presence of α-ketoglutarate (α-KG) and NADPH. The reaction was initiated by the addition of the enzyme and allowed to proceed for a specified time at room temperature. The conversion of NADPH to NADP+ was monitored by measuring the decrease in absorbance at 340 nm. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular 2-HG Inhibition Assay: Cancer cell lines harboring endogenous or engineered IDH1 mutations were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with serial dilutions of the test compounds for 48-72 hours. After treatment, the cells and culture medium were collected. Intracellular and extracellular 2-HG levels were measured using a liquid chromatography-mass spectrometry (LC-MS) based method. IC50 values were determined by plotting the percentage of 2-HG inhibition against the log of the compound concentration.
In Vivo Studies
Patient-Derived Xenograft (PDX) Model Establishment and Drug Treatment: Fresh tumor tissue from patients with IDH1-mutant cancers was obtained under sterile conditions. The tissue was mechanically minced and enzymatically digested to obtain a single-cell suspension. These cells were then implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or nude mice). Tumor growth was monitored regularly. Once tumors reached a palpable size (for subcutaneous models) or were detectable by imaging (for orthotopic models), mice were randomized into treatment and control groups. The test compounds were administered orally at specified doses and schedules. Tumor volume was measured periodically, and at the end of the study, tumors were excised for weight measurement and further analysis, including 2-HG levels and immunohistochemistry.[14][15]
Mandatory Visualization
Signaling Pathway
Caption: Mutant IDH1 signaling pathway and the mechanism of action of this compound.
Experimental Workflows
Caption: In vitro experimental workflow for this compound evaluation.
Caption: In vivo experimental workflow using patient-derived xenograft (PDX) models.
References
- 1. Unlocking AG-881: A New Era in Glioma Treatment (INDIGO Trial) - OncologyTube [oncologytube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR this compound IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. news.cancerconnect.com [news.cancerconnect.com]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Predicting Response to DS-1001b: A Comparative Guide to Biomarkers and Alternative Therapies in IDH-Mutant Cancers
For Immediate Release
This guide provides a comprehensive comparison of biomarkers and treatment alternatives for predicting and evaluating the response to DS-1001b, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Designed for researchers, scientists, and drug development professionals, this document summarizes key clinical data, details experimental protocols for biomarker assessment, and visualizes relevant biological pathways and workflows.
Introduction to this compound and the Role of IDH Mutations
This compound is an orally active, blood-brain barrier-permeable small molecule inhibitor targeting mutated IDH1 enzymes, particularly the common R132H and R132C substitutions.[1] In normal cells, wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG). However, mutations in the IDH1 gene confer a neomorphic enzymatic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and promoting tumorigenesis.[3][4] this compound selectively binds to the allosteric pocket of the mutant IDH1 dimer, stabilizing it in an inactive "open" conformation and thereby inhibiting the production of 2-HG.[5][6] This targeted action makes this compound a promising therapeutic for cancers harboring IDH1 mutations, most notably gliomas and chondrosarcomas.[7][8]
Predictive and Pharmacodynamic Biomarkers for this compound Therapy
The primary predictive biomarker for a positive response to this compound is the presence of a sensitizing mutation in the IDH1 gene. Clinical trials have exclusively enrolled patients with tumors harboring these mutations.[7][9]
A key pharmacodynamic biomarker is the level of the oncometabolite 2-hydroxyglutarate (2-HG). Successful inhibition of mutant IDH1 by this compound leads to a significant reduction in 2-HG levels within the tumor.[3][10] This reduction can be monitored to assess the biological activity of the drug.
Comparative Analysis of this compound and Alternative Therapies
The therapeutic landscape for IDH-mutant gliomas includes standard-of-care treatments and other targeted inhibitors. This section compares the efficacy of this compound with its main competitors, ivosidenib and vorasidenib, as well as the established standard of care.
Performance in IDH-Mutant Glioma
| Treatment | Mechanism of Action | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Considerations |
| This compound | Selective mutant IDH1 inhibitor | Enhancing tumors: 17.1%Non-enhancing tumors: 33.3%[10][11] | Enhancing tumors: 10.4 monthsNon-enhancing tumors: Not reached[10][11] | Favorable brain distribution.[6][9] Well-tolerated in clinical trials.[3][11] |
| Ivosidenib (AG-120) | Selective mutant IDH1 inhibitor | Non-enhancing tumors: 2.9% (ORR), 85.7% (Stable Disease)[12] | Non-enhancing tumors: 13.6 monthsEnhancing tumors: 1.4 months[12] | Favorable safety profile.[12] Shows prolonged disease control in non-enhancing tumors.[12] |
| Vorasidenib (AG-881) | Dual mutant IDH1/2 inhibitor | Non-enhancing tumors: 18% (ORR including minor responses)[13] | Non-enhancing tumors: 36.8 monthsEnhancing tumors: 3.6 months[13] | Approved by the FDA for grade 2 IDH-mutant gliomas.[7] Significantly reduces tumor growth rate.[7] |
| Standard of Care (Surgery + Radiation +/- Chemotherapy) | Non-targeted cytotoxic approaches | Not directly comparable (focus on overall survival) | Varies significantly based on tumor grade and molecular features | Can lead to long-term toxicities, including cognitive decline.[1][4] |
Performance in IDH-Mutant Chondrosarcoma
| Treatment | Mechanism of Action | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Considerations |
| This compound | Selective mutant IDH1 inhibitor | Preclinical data shows impaired proliferation and induced differentiation[8][14] | Preclinical data shows tumor growth inhibition[14] | Promising preclinical activity.[8][14] Clinical data is not yet available. |
| Ivosidenib (AG-120) | Selective mutant IDH1 inhibitor | Conventional Chondrosarcoma: 23.1%[15] | Conventional Chondrosarcoma: 5.6 months[16] | Manageable toxicity profile.[15] More effective in conventional vs. dedifferentiated chondrosarcoma.[15] |
Experimental Protocols for Biomarker Assessment
Accurate identification of predictive biomarkers is crucial for patient selection. The following are detailed methodologies for key experiments.
IDH1/2 Mutation Analysis
1. DNA Extraction:
-
DNA is purified from formalin-fixed paraffin-embedded (FFPE) tumor tissue, fresh frozen tissue, or blood/bone marrow samples.[17][18]
2. Polymerase Chain Reaction (PCR) and Sanger Sequencing (Gold Standard):
-
Principle: Amplification of the IDH1 and IDH2 gene regions containing the mutation hotspots followed by sequencing to identify nucleotide changes.[17][19]
-
Protocol:
-
Design PCR primers to flank the target exons of IDH1 (codon 132) and IDH2 (codons 140 and 172).[19]
-
Perform PCR amplification of the target DNA sequences.
-
Purify the PCR products.
-
Perform bidirectional Sanger sequencing of the purified PCR products.[17]
-
Analyze the sequencing data to identify mutations.
-
3. Allele-Specific Quantitative PCR (qPCR):
-
Principle: A highly sensitive method that uses fluorescent probes to detect specific mutations.[19]
-
Protocol:
-
Design primers and probes specific to the wild-type and mutant alleles.
-
Perform real-time PCR with the patient's DNA.
-
The amplification of a mutant-specific product indicates the presence of the mutation.[20]
-
4. Immunohistochemistry (IHC) for IDH1 R132H:
-
Principle: Uses an antibody that specifically recognizes the IDH1 R132H mutant protein.[2]
-
Protocol:
-
Deparaffinize and rehydrate FFPE tissue sections.
-
Perform antigen retrieval to unmask the epitope.
-
Incubate with a primary antibody specific for the IDH1 R132H mutation.
-
Incubate with a labeled secondary antibody.
-
Add a chromogenic substrate to visualize the antibody binding.
-
Counterstain and mount for microscopic examination.[2]
-
2-Hydroxyglutarate (2-HG) Measurement
1. Magnetic Resonance Spectroscopy (MRS):
-
Principle: A non-invasive imaging technique that can detect and quantify 2-HG levels in the brain.[21][22]
-
Protocol:
-
Acquire MRS data from the tumor region using a clinical MRI scanner.
-
Use a specialized pulse sequence (e.g., PRESS) optimized for 2-HG detection at 2.25 ppm.[21][22]
-
Process the spectral data to identify and quantify the 2-HG peak.
-
The concentration of 2-HG can be estimated relative to other brain metabolites like N-acetylaspartate (NAA).[22]
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Principle: A highly sensitive and specific method to quantify 2-HG levels in tissue or biofluids.[23][24]
-
Protocol:
-
Homogenize tumor tissue or prepare plasma/serum samples.
-
Extract metabolites using a solvent like methanol.
-
Separate the metabolites using high-performance liquid chromatography (HPLC).
-
Detect and quantify 2-HG using a mass spectrometer. This method can distinguish between the R- and S-enantiomers of 2-HG.[23]
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: this compound Signaling Pathway
Caption: Biomarker Analysis Workflow
References
- 1. Therapies for IDH-Mutant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. news.cancerconnect.com [news.cancerconnect.com]
- 4. m.youtube.com [m.youtube.com]
- 5. snconnect.survivornet.com [snconnect.survivornet.com]
- 6. ascopubs.org [ascopubs.org]
- 7. onclive.com [onclive.com]
- 8. Selective inhibition of mutant IDH1 by this compound ameliorates aberrant histone modifications and impairs tumor activity in chondrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR this compound IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Chondrosarcoma: New Molecular Insights, Challenges in Near-Patient Preclinical Modeling, and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Test Details - IDH1 and IDH2 Mutation Analysis [knightdxlabs.ohsu.edu]
- 18. IDH1 and IDH2 Mutations | MLabs [mlabs.umich.edu]
- 19. Qualitative and Quantitative Analysis of IDH1 Mutation in Progressive Gliomas by Allele-Specific qPCR and Western Blot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. KR20120127679A - Method and kit for detecting IDH1, IDH2 mutation using PNA mediated Real-time PCR clamping - Google Patents [patents.google.com]
- 21. In Vivo Detection of 2-Hydroxyglutarate in Brain Tumors by Optimized PRESS at 7T - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. academic.oup.com [academic.oup.com]
DS-1001b: A Comparative Analysis of Cross-reactivity with Wild-type IDH1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational inhibitor DS-1001b's activity against mutant isocitrate dehydrogenase 1 (IDH1) versus its wild-type form. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this compound's selectivity profile.
Data Presentation: Inhibitory Activity of this compound
This compound demonstrates potent and selective inhibition of mutant forms of IDH1, with significantly less activity against wild-type IDH1. This selectivity is crucial for minimizing off-target effects while targeting cancer cells harboring IDH1 mutations. The inhibitory activity is commonly measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Target Enzyme | IC50 (nM) | Assay Type | Reference |
| Mutant IDH1 | |||
| IDH1 R132H | 8 | Enzymatic | [1] |
| 15 | Enzymatic | [2] | |
| IDH1 R132C | 11 | Enzymatic | [1] |
| 130 | Enzymatic | [2] | |
| Wild-type IDH1 | 180 | Enzymatic | [1] |
| >10,000 | Enzymatic | [2] | |
| Mutant IDH2 | |||
| IDH2 R140Q | >10,000 | Enzymatic | [1][2] |
| IDH2 R172Q | >10,000 | Enzymatic | [1] |
| Wild-type IDH2 | >10,000 | Enzymatic | [1][2] |
In cellular assays, this compound effectively inhibits the production of the oncometabolite 2-hydroxyglutarate (2-HG) in cells expressing mutant IDH1.
| Cell Line Model | IC50 (nM) for 2-HG Inhibition | Reference |
| TF-1 cells with IDH1 R132H | 29 | [2] |
| TF-1 cells with IDH1 R132C | 35 | [2] |
| 293A cells with IDH1 R132H | 29 | [2] |
| 293A cells with IDH1 R132C | 42 | [2] |
| Glioblastoma PDX model (A1074) | 20 - 50 | [1] |
Experimental Protocols
The determination of this compound's selectivity involves both enzymatic and cell-based assays. These experiments are fundamental in characterizing the inhibitor's potency and its specificity for the mutant enzyme over the wild-type form.
Enzymatic Assay for IDH1 Activity
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified IDH1 proteins.
Objective: To determine the IC50 values of this compound against mutant and wild-type IDH1 enzymes.
Principle: The enzymatic activity of IDH1 is measured by monitoring the change in NADPH concentration. Wild-type IDH1 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG), coupled with the reduction of NADP+ to NADPH. Mutant IDH1 isoforms catalyze the reverse reaction, reducing α-KG to 2-HG while oxidizing NADPH to NADP+. The change in NADPH absorbance at 340 nm is monitored to determine the reaction rate.
Materials:
-
Purified recombinant human wild-type IDH1, mutant IDH1 (R132H, R132C), and IDH2 enzymes.
-
This compound
-
Substrates: Isocitrate, α-ketoglutarate (α-KG)
-
Cofactors: NADP+, NADPH, MgCl2
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.01% Tween 20)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the assay buffer, the respective IDH enzyme, and the inhibitor at various concentrations.
-
For wild-type IDH1 activity, add isocitrate and NADP+.
-
For mutant IDH1 activity, add α-KG and NADPH.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the change in absorbance at 340 nm over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based 2-HG Production Assay
This assay measures the ability of this compound to inhibit the production of the oncometabolite 2-HG in cells engineered to express mutant IDH1.
Objective: To determine the cellular potency of this compound in inhibiting mutant IDH1 activity.
Principle: Mutant IDH1 enzymes produce high levels of 2-HG. The concentration of 2-HG in cell lysates or culture medium can be quantified using methods like liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cell lines expressing mutant IDH1 (e.g., stably transfected TF-1 or 293A cells).
-
Cell culture medium and supplements.
-
This compound
-
Reagents for cell lysis and protein quantification.
-
LC-MS system.
Procedure:
-
Seed the mutant IDH1-expressing cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Harvest the cells and/or the culture medium.
-
Prepare cell lysates and extract metabolites.
-
Analyze the concentration of 2-HG in the samples using a validated LC-MS method.
-
Normalize the 2-HG levels to cell number or protein concentration.
-
Calculate the percentage of 2-HG inhibition for each this compound concentration compared to a vehicle-treated control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways
Caption: Differential metabolic pathways of wild-type versus mutant IDH1.
Experimental Workflow
Caption: Workflow for assessing this compound cross-reactivity.
References
A Comparative Guide to DS-1001b Efficacy in IDH1 Mutation Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of DS-1001b, a novel inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), with other emerging alternatives. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical and clinical data, experimental methodologies, and the underlying biological pathways.
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations, most commonly occurring at the R132 residue, lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which drives oncogenesis. This compound is a potent, orally bioavailable, and brain-penetrant inhibitor of mutant IDH1. This guide evaluates its efficacy across different IDH1 mutation subtypes in comparison to other notable inhibitors, Ivosidenib (AG-120) and Vorasidenib (AG-881).
Comparative Efficacy of IDH1 Inhibitors
The following table summarizes the preclinical efficacy of this compound and its alternatives against various IDH1 R132 mutation subtypes. It is important to note that these values are compiled from different studies and direct head-to-head comparisons should be interpreted with caution.
| Inhibitor | IDH1 R132H IC50 (nM) | IDH1 R132C IC50 (nM) | IDH1 R132G IC50 (nM) | IDH1 R132S IC50 (nM) | IDH1 R132L IC50 (nM) | Notes |
| This compound | 8[1] | 11[1] | 289.6 (GI50)[2] | Sensitive[3] | - | Brain-penetrant. GI50 for R132G is a measure of growth inhibition.[2] |
| Ivosidenib (AG-120) | 12[2][4] | 13[2][4] | 8[2][4] | 12[2][4] | 13[2][4] | FDA-approved for IDH1-mutant AML and cholangiocarcinoma. |
| Vorasidenib (AG-881) | 0.04 - 22[5][6] | 0.04 - 22[5][6] | 0.04 - 22[5][6] | 0.04 - 22[5][6] | - | A pan-inhibitor of mutant IDH1 and IDH2. Brain-penetrant. |
Clinical Efficacy of this compound in Glioma
A first-in-human Phase I study (NCT03030066) evaluated the safety and efficacy of this compound in patients with recurrent or progressive IDH1-mutant gliomas.
| Clinical Endpoint | Result |
| Objective Response Rate (ORR) | - Enhancing tumors: 17.1% - Non-enhancing tumors: 33.3% |
| Median Progression-Free Survival (mPFS) | - Enhancing tumors: 10.4 months - Non-enhancing tumors: Not reached |
| Safety | Well-tolerated, with most adverse events being Grade 1-2.[5][7] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC50) of a compound against mutant IDH1 enzymes.
-
Reagents and Materials:
-
Recombinant human mutant IDH1 enzymes (e.g., R132H, R132C, etc.)
-
α-ketoglutarate (α-KG)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplates
-
Microplate reader capable of measuring NADPH autofluorescence or a coupled enzymatic reaction product.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the recombinant mutant IDH1 enzyme to the wells of the microplate.
-
Add the test compound dilutions to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.
-
Monitor the decrease in NADPH concentration (or the formation of a product in a coupled assay) over time using a microplate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based 2-HG Production Assay
This assay measures the ability of a compound to inhibit the production of the oncometabolite 2-HG in cells expressing mutant IDH1.
-
Cell Lines:
-
Use cell lines engineered to express specific IDH1 mutations (e.g., U87MG cells stably transfected with IDH1 R132H).
-
Alternatively, patient-derived cell lines with endogenous IDH1 mutations can be used.
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24-72 hours).
-
After treatment, lyse the cells and collect the lysates.
-
Measure the intracellular 2-HG levels using a commercially available 2-HG assay kit (colorimetric or fluorometric) or by LC-MS/MS.
-
Normalize the 2-HG levels to the total protein concentration in each sample.
-
Determine the IC50 value for 2-HG inhibition.
-
Clinical Trial Protocol for this compound (NCT03030066)
-
Study Design: A multicenter, open-label, dose-escalation Phase I study.[5]
-
Patient Population: Patients with recurrent or progressive glioma harboring an IDH1-R132 mutation who have progressed after standard therapy.[8]
-
Intervention: this compound administered orally twice daily in continuous 28-day cycles.[5]
-
Primary Objectives: To assess the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of this compound.[8]
-
Secondary Objectives: To evaluate the pharmacokinetics, pharmacodynamics (tumor 2-HG levels), and preliminary anti-tumor activity of this compound.[8]
-
Tumor Response Assessment: Performed according to the Response Assessment in Neuro-Oncology (RANO) criteria.[5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the IDH1 signaling pathway and a general experimental workflow for evaluating IDH1 inhibitors.
Caption: The IDH1 signaling pathway in normal and cancerous cells, and the mechanism of action of this compound.
Caption: A generalized experimental workflow for the development of an IDH1 inhibitor.
Conclusion
This compound demonstrates potent and selective inhibition of various IDH1 R132 mutation subtypes in preclinical models and has shown promising clinical activity in patients with IDH1-mutant gliomas. Its ability to penetrate the blood-brain barrier makes it a particularly attractive candidate for the treatment of brain tumors. While direct comparative data with other inhibitors from single studies is limited, the available evidence suggests that this compound has a comparable or superior efficacy profile for certain mutations. Further clinical investigation is warranted to fully elucidate its therapeutic potential in the landscape of IDH1-mutant cancers.
References
- 1. Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IDH1 R132S: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 4. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Meta-analysis of IDH1 inhibitor clinical trials
A Comparative Guide to IDH1 Inhibitor Clinical Trials
This guide provides a meta-analysis of clinical trial data for Isocitrate Dehydrogenase 1 (IDH1) inhibitors, focusing on their application in cancers with IDH1 mutations, primarily Acute Myeloid Leukemia (AML) and Cholangiocarcinoma (CCA). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting data and methodologies.
Mutations in the IDH1 gene lead to a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation that contributes to oncogenesis.[1] IDH1 inhibitors are small molecules that specifically target and inhibit the mutant IDH1 enzyme, thereby reducing 2-HG levels, reversing epigenetic dysregulation, and inducing differentiation in cancer cells.[1]
References
Head-to-Head Comparison: DS-1001b and Olutasidenib in Targeting Mutant IDH1
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-supported comparison of two targeted therapies, DS-1001b and Olutasidenib, both designed to inhibit mutated isocitrate dehydrogenase 1 (IDH1). This document is intended for researchers, scientists, and drug development professionals seeking an objective analysis of these two compounds. While no direct head-to-head clinical trials have been conducted, this guide synthesizes available preclinical and clinical data to offer a comparative overview of their mechanism of action, potency, clinical efficacy in their respective indications, and safety profiles.
Mechanism of Action: Targeting the Neomorphic Activity of Mutant IDH1
Both this compound and Olutasidenib are small molecule inhibitors that selectively target the mutated form of the IDH1 enzyme.[1][2] Mutations in the IDH1 gene, most commonly at the R132 residue, result in a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to the pathogenesis of various cancers, including glioma and acute myeloid leukemia (AML).[2][3]
This compound and Olutasidenib function by binding to the mutant IDH1 enzyme and inhibiting its ability to produce 2-HG. This compound has been shown to bind to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme, stabilizing it in an "open" inactive conformation. This prevents the necessary conformational change for its catalytic activity. While the exact binding site of Olutasidenib has been described as an allosteric pocket near the dimer interface, both drugs ultimately lead to a reduction in 2-HG levels, thereby promoting normal cellular differentiation and inhibiting tumor growth.[4][5]
Preclinical Performance: Potency and Selectivity
Both this compound and Olutasidenib have demonstrated potent and selective inhibition of mutant IDH1 in preclinical studies. The following tables summarize the available in vitro efficacy data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| IDH1 R132H | 8 | - | - | [6] |
| IDH1 R132C | 11 | L835 (chondrosarcoma) | 160.9 (21 days) | [7] |
| Wild-Type IDH1 | 180 | - | >10,000 | [6][7] |
| IDH2 R140Q | >10,000 | - | - | [6] |
| IDH2 R172K | >10,000 | - | - | [6] |
| - | - | JJ012 (chondrosarcoma, IDH1 R132G) | 289.6 (7 days) | [7] |
Table 2: In Vitro Inhibitory Activity of Olutasidenib
| Target | IC50 (nM) | Cell Line | IC50 for 2-HG Production (nM) | Reference |
| IDH1 R132H | 21.2 | - | 8 - 116 (for various R132 mutants) | [8][9] |
| IDH1 R132C | 114 | - | 8 - 116 (for various R132 mutants) | [8][9] |
| Wild-Type IDH1 | >20,000 | - | - | [9] |
| IDH2 R140Q | >20,000 | - | - | [9] |
| IDH2 R172K | >20,000 | - | - | [9] |
Clinical Development and Efficacy
This compound and Olutasidenib have been evaluated in different clinical settings, reflecting their distinct development paths. Olutasidenib has received FDA approval for the treatment of relapsed or refractory AML with a susceptible IDH1 mutation, while this compound has shown promise in early-phase trials for IDH1-mutant gliomas.[3][10]
This compound in Glioma
A first-in-human, multicenter, phase I study (NCT03030066) evaluated this compound in patients with recurrent or progressive IDH1-mutant glioma.[3][11] The study demonstrated that this compound was well-tolerated and showed anti-tumor activity.[3] A key feature of this compound is its ability to penetrate the blood-brain barrier, a critical attribute for treating brain tumors.[3]
Table 3: Clinical Efficacy of this compound in Recurrent/Progressive IDH1-Mutant Glioma (Phase I)
| Efficacy Endpoint | Enhancing Tumors (n=35) | Non-Enhancing Tumors (n=12) | Reference |
| Complete Response (CR) | 1 (2.9%) | 0 | [3] |
| Partial Response (PR) | 5 (14.3%) | 0 | [3] |
| Minor Response (MR) | - | 4 (33.3%) | [3] |
| Stable Disease (SD) | 11 (31.4%) | 8 (66.7%) | [3] |
| Objective Response Rate (ORR) | 17.1% | 33.3% (MR) | [12] |
Olutasidenib in Acute Myeloid Leukemia (AML)
Olutasidenib was approved by the FDA based on the results of the Study 2102-HEM-101 (NCT02719574), an open-label, single-arm, multicenter clinical trial in adult patients with relapsed or refractory AML with a susceptible IDH1 mutation.[10][13]
Table 4: Clinical Efficacy of Olutasidenib in Relapsed/Refractory IDH1-Mutant AML (Phase II)
| Efficacy Endpoint | Value | Reference |
| Complete Remission (CR) + Complete Remission with Partial Hematologic Recovery (CRh) Rate | 35% (51/147) | [14][15] |
| Complete Remission (CR) Rate | 32% | [14] |
| Median Time to CR/CRh | 1.9 months | [14] |
| Median Duration of CR/CRh | 25.3 months | [15] |
| Median Overall Survival (OS) | 11.5 months | [14] |
Safety and Tolerability
Both agents have demonstrated manageable safety profiles in their respective clinical trials.
Table 5: Common Adverse Events (AEs) Associated with this compound and Olutasidenib
| Adverse Event | This compound (Grade ≥3 in 42.6% of patients) | Olutasidenib (Grade ≥3 in 93% of patients) | Reference |
| Common AEs (>20%) | Skin hyperpigmentation, diarrhea, pruritus, nausea, rash, headache | Nausea, vomiting, increased white blood cell counts, pyrexia, dyspnea, decreased red blood cell counts, constipation, hypokalemia, decreased platelet counts, diarrhea, differentiation syndrome | [11][12] |
| Serious AEs | No serious drug-related AEs reported in the Phase I glioma study | Differentiation syndrome, hepatotoxicity | [3][16] |
Experimental Protocols and Methodologies
The evaluation of novel targeted therapies like this compound and Olutasidenib relies on a series of well-defined experimental protocols. Below are generalized methodologies for key experiments cited in the development of these drugs.
In Vitro IDH1 Enzyme Inhibition Assay
This assay is crucial for determining the potency (IC50) of a compound against the target enzyme.
Generalized Protocol:
-
Enzyme and Substrate Preparation: Recombinant human mutant IDH1 enzyme is purified. The substrates, α-ketoglutarate (α-KG) and NADPH, are prepared in a suitable buffer.
-
Compound Dilution: The test compound (e.g., this compound or Olutasidenib) is serially diluted to a range of concentrations.
-
Reaction Initiation: The enzyme, NADPH, and the test compound are pre-incubated. The reaction is initiated by the addition of α-KG.
-
Detection: The rate of NADPH consumption, which is proportional to the enzyme's activity, is measured by monitoring the decrease in absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent signal.
-
Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Patient-Derived Xenograft (PDX) Models
PDX models are instrumental in evaluating the in vivo efficacy of anti-cancer agents in a setting that more closely mimics the human tumor environment.
Generalized Protocol for Glioma PDX:
-
Tumor Acquisition: Fresh tumor tissue is obtained from patients with IDH1-mutant glioma undergoing surgery.
-
Tumor Implantation: The tumor tissue is processed and implanted, either subcutaneously or orthotopically (intracranially), into immunodeficient mice.
-
Tumor Growth and Monitoring: Tumor growth is monitored by measuring tumor volume (for subcutaneous models) or through imaging techniques like MRI (for orthotopic models).
-
Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered according to the planned dosing schedule.
-
Efficacy Assessment: Tumor growth inhibition is assessed by comparing the tumor volumes or survival rates between the treated and control groups. Pharmacodynamic markers, such as 2-HG levels in the tumor, can also be measured.
Conclusion
This compound and Olutasidenib are both potent and selective inhibitors of mutant IDH1, representing a significant advancement in the treatment of IDH1-mutated cancers. Olutasidenib is an established therapeutic option for patients with relapsed or refractory IDH1-mutant AML, demonstrating durable clinical responses. This compound has shown promising anti-tumor activity and favorable brain penetration in early-phase clinical trials for IDH1-mutant glioma, a challenging disease with high unmet medical need.
While a direct comparison is limited by the different indications and stages of clinical development, the available data suggest that both molecules are highly effective at inhibiting their target and inducing clinical responses. Future research, including potential investigations of these agents in overlapping indications or in combination therapies, will further delineate their respective roles in the management of IDH1-mutant malignancies. This guide provides a foundational comparison to aid researchers and clinicians in understanding the current landscape of mutant IDH1 inhibitors.
References
- 1. Xenograft models of human AML [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of isocitrate dehydrogenase 1 (IDH1) as a functional target of marine natural product grincamycin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. iris.cnr.it [iris.cnr.it]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. ashpublications.org [ashpublications.org]
- 16. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR this compound IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DS-1001b: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Disposal of DS-1001b
This compound is an orally active, blood-brain permeable, potent isocitrate dehydrogenase-1 (IDH-1) mutant inhibitor with antitumor activity.[1] Proper disposal is crucial to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. The following procedures are based on best practices for handling and disposing of research-grade chemical compounds and associated laboratory waste. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for site-specific protocols and comply with all local, state, and federal regulations.
Immediate Safety and Handling Considerations
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate safety measures. As a potent chemical compound, standard laboratory safety practices are required.
-
Personal Protective Equipment (PPE): A lab coat, safety glasses, and nitrile gloves should be worn at all times when handling this compound.
-
Spill Management: In the event of a spill, the area should be immediately cordoned off. For liquid spills, cover the area with an absorbent material. For all spills, the area must be decontaminated using an appropriate disinfectant.
-
Preservatives: Be aware of any preservatives, such as sodium azide, that may be present in solutions containing this compound. These preservatives can be acutely toxic and may require specific disposal protocols.
Waste Segregation at the Point of Generation
The first and most critical step in the proper disposal of this compound is the correct segregation of waste at the point of generation. Waste should be categorized as follows:
-
Liquid Waste: This category includes spent solutions of this compound, cell culture media, and buffer solutions that have come into contact with the compound.
-
Solid, Non-Sharp Waste: This includes contaminated personal protective equipment (gloves, gowns), paper towels, and plasticware such as flasks and plates.
-
Sharps Waste: This category includes any needles, syringes, serological pipettes, pipette tips, and broken glass that have been in contact with this compound.[2]
Decontamination and Disposal Procedures
The appropriate decontamination and disposal method will depend on the type of waste generated.
Liquid Waste Disposal:
-
Chemical Decontamination: Liquid waste containing this compound should be chemically decontaminated. A common method is to add bleach to the liquid waste to achieve a final concentration of 10%.[3]
-
Contact Time: Ensure the disinfectant is thoroughly mixed with the waste and allow for a minimum contact time of 20 minutes.[3]
-
Drain Disposal: After adequate decontamination, the liquid waste can typically be rinsed down the drain with plenty of water.[3] However, always confirm this with your institution's EHS guidelines.
-
Autoclaving: As an alternative to chemical disinfection, liquid biohazardous waste can be autoclaved prior to drain disposal. Important: Do not add bleach or other chemical disinfectants if you plan to autoclave the waste, as this can create hazardous gases.[3]
Solid, Non-Sharp Waste Disposal:
-
Collection: Collect all solid, non-sharp waste contaminated with this compound in a designated biohazard bag.[2]
-
Container: These bags should be placed in a clearly labeled, leak-proof secondary container.
-
Disposal: Once the bag is three-quarters full, it should be securely closed and placed in a designated regulated medical waste (RMW) bin for collection by a certified vendor.[2]
Sharps Waste Disposal:
-
Immediate Disposal: All sharps contaminated with this compound must be immediately placed in a puncture-resistant, leak-proof sharps container.[2] These containers are typically red and marked with the universal biohazard symbol.[3]
-
Container Fullness: Do not overfill the sharps container. It should be securely closed when it is three-quarters full.[2][3]
-
Final Disposal: The sealed sharps container should be placed in the regulated medical waste (RMW) bin for proper disposal.[2]
Quantitative Data for Decontamination
The following table summarizes key quantitative parameters for common laboratory decontamination methods.
| Decontamination Method | Key Parameter | Value | Unit |
| Chemical Disinfection (Bleach) | Final Concentration | 10 | % |
| Minimum Contact Time | 20 | minutes | |
| Autoclaving (Steam Sterilization) | Temperature | 121 | °C |
| Pressure | 15 | psi | |
| Cycle Time | 30-60 | minutes |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, the principles of chemical degradation and inactivation are central to its proper disposal. The chemical disinfection protocol described above, utilizing a 10% bleach solution, is a standard and effective method for deactivating many organic compounds. The mechanism of action involves the oxidative properties of sodium hypochlorite, the active ingredient in bleach, which can break down the chemical structure of this compound, rendering it inactive.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated during work with this compound.
Caption: Decision-making workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
